molecular formula C18H21ClFNO3 B15587157 Desmethylene Paroxetine Hydrochloride

Desmethylene Paroxetine Hydrochloride

Katalognummer: B15587157
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: GIPUDSSHAJOHQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylene Paroxetine Hydrochloride is a useful research compound. Its molecular formula is C18H21ClFNO3 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C18H21ClFNO3

Molekulargewicht

353.8 g/mol

IUPAC-Name

4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H

InChI-Schlüssel

GIPUDSSHAJOHQK-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine Hydrochloride, also known as Paroxetine Catechol, is a significant metabolite of Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. As a major urinary metabolite, its synthesis and characterization are crucial for a comprehensive understanding of Paroxetine's metabolic fate, for use as a reference standard in impurity profiling and bioanalytical studies, and in forensic analysis. This technical guide provides a detailed overview of the synthesis and characterization of this compound, compiling available information from scientific literature and patents.

Molecular Structure:

Chemical Information:

PropertyValue
IUPAC Name 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
CAS Number 1394861-12-1
Molecular Formula C₁₈H₂₀FNO₃ · HCl
Molecular Weight 353.8 g/mol

Synthesis of this compound

The synthesis of this compound typically involves the demethylenation of Paroxetine. The most cited method for the synthesis of Paroxetine metabolites, including the catechol intermediate (Desmethylene Paroxetine), is described by Segura et al. (2003). While the full experimental text is not widely available, the abstract and related literature suggest a synthetic strategy starting from a common intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

A general synthetic approach, based on available information, is outlined below. It is important to note that specific reagents, reaction conditions, and purification methods would require access to detailed experimental protocols.

General Synthetic Pathway

The synthesis can be conceptualized in the following stages:

  • Protection of the piperidine (B6355638) nitrogen: The secondary amine of the piperidine ring in a suitable precursor is protected, often with a Boc (tert-butoxycarbonyl) group.

  • Introduction of the catechol moiety: This is the key demethylenation step. It can be achieved by reacting a protected Paroxetine precursor with a reagent capable of cleaving the methylenedioxy group. Reagents like boron tribromide (BBr₃) are commonly used for the cleavage of methylenedioxy ethers.

  • Deprotection and salt formation: The protecting group on the piperidine nitrogen is removed, and the resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Synthesis_Pathway Paroxetine Paroxetine Protected_Paroxetine N-Protected Paroxetine Paroxetine->Protected_Paroxetine Protection Desmethylene_Intermediate Desmethylene Paroxetine Intermediate Protected_Paroxetine->Desmethylene_Intermediate Demethylenation (e.g., BBr3) Desmethylene_HCl This compound Desmethylene_Intermediate->Desmethylene_HCl Deprotection & HCl Salt Formation

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general organic synthesis principles for the demethylenation of a methylenedioxy group. This is not a direct reproduction of a validated experimental procedure and should be adapted and optimized by qualified researchers.

Step 1: N-Protection of Paroxetine

  • Dissolve Paroxetine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the N-protected Paroxetine.

Step 2: Demethylenation

  • Dissolve the N-protected Paroxetine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of boron tribromide in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction by carefully adding methanol (B129727), followed by water.

  • Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude Desmethylene Paroxetine intermediate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate in a suitable solvent (e.g., methanol or diethyl ether).

  • Add a solution of hydrochloric acid in the same or a compatible solvent.

  • Stir the mixture to allow for the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Data

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Expected range][e.g., d, t, m][# of H][Aromatic, Piperidine, etc.]
............

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
[Expected range][Aromatic C, Piperidine C, etc.]
......

Table 3: Mass Spectrometry Data (Predicted)

m/zInterpretation
[Expected molecular ion peak][M+H]⁺
[Expected fragment ions][Proposed fragmentation]
......

Table 4: HPLC Data (Illustrative Conditions)

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Retention Time [To be determined experimentally]
Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: Obtain a full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) to study the fragmentation pattern, which can aid in structural confirmation.

3. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent and dilute to an appropriate concentration.

  • Method Development: Develop a suitable HPLC method to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) is a common starting point.

  • Analysis: Inject the sample and determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

Analytical_Workflow Synthesis Synthesized Desmethylene Paroxetine Hydrochloride NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (Full Scan, MS/MS) Synthesis->MS HPLC HPLC (Purity Assessment) Synthesis->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination

Paroxetine Signaling Pathway

Paroxetine exerts its therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Paroxetine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binding Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activation Paroxetine Paroxetine Paroxetine->SERT Inhibition

Conclusion

The synthesis and characterization of this compound are of significant interest to researchers in drug metabolism, analytical chemistry, and forensic science. While a definitive, publicly available, detailed experimental protocol for its synthesis is elusive, a general strategy involving the demethylenation of a protected Paroxetine derivative can be proposed. The characterization of this metabolite relies on standard analytical techniques, including NMR, MS, and HPLC. This guide provides a framework for the synthesis and characterization of this important molecule, highlighting the need for further experimental validation to establish robust and reproducible protocols and to generate comprehensive analytical data.

The Pharmacology of Desmethylene Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylene Paroxetine (B1678475) Hydrochloride, also known as Paroxetine Catechol, is the initial and primary metabolite of the potent and selective serotonin (B10506) reuptake inhibitor (SSRI), Paroxetine. Formed via the demethylenation of the methylenedioxyphenyl group of the parent compound, a reaction primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, this metabolite is generally considered to be pharmacologically inactive.[1][2][3][4] Subsequent metabolic steps involving methylation by catechol-O-methyltransferase (COMT) and conjugation lead to its elimination.[5] This guide provides a comprehensive overview of the known pharmacology of Desmethylene Paroxetine Hydrochloride, focusing on its metabolic pathway. In the absence of specific quantitative data on its direct pharmacological activity, this document details the essential experimental protocols required for its characterization, including serotonin transporter (SERT) binding and reuptake inhibition assays. Furthermore, analytical methods for its quantification in biological matrices are described.

Introduction

Paroxetine is a widely prescribed antidepressant that exerts its therapeutic effects through the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[6] The metabolism of paroxetine is extensive and a critical determinant of its pharmacokinetic profile. The primary step in this metabolic cascade is the formation of Desmethylene Paroxetine, a catechol intermediate.[3][5] While the pharmacological activity of paroxetine is well-characterized, its metabolites are generally reported to be devoid of significant pharmacological activity.[2][3] Specifically, the metabolites of paroxetine are considered to have no more than 1/50th the potency of the parent compound at inhibiting serotonin uptake.[7] This technical guide synthesizes the available information on this compound and provides the methodological framework for its further pharmacological investigation.

Metabolic Pathway

The biotransformation of paroxetine to Desmethylene Paroxetine is a crucial step in its clearance. This process and the subsequent metabolic fate of the catechol intermediate are outlined below.

Formation of Desmethylene Paroxetine

The initial and rate-limiting step in the metabolism of paroxetine is the demethylenation of the methylenedioxyphenyl group to form the catechol intermediate, Desmethylene Paroxetine.[3][5] This reaction is predominantly mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[5][8]

Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine Demethylenation CYP2D6 CYP2D6 CYP2D6->Paroxetine catalyzes

Figure 1: CYP2D6-mediated formation of Desmethylene Paroxetine.
Subsequent Metabolism of Desmethylene Paroxetine

Following its formation, Desmethylene Paroxetine is rapidly metabolized further. The primary pathway involves O-methylation at either the 3- or 4-position of the catechol ring by the enzyme Catechol-O-Methyltransferase (COMT).[5] The resulting methoxy (B1213986) metabolites are then conjugated with glucuronic acid or sulfate (B86663) to form more polar and readily excretable compounds.[1]

Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Methoxy_Metabolites 3-O-Methyl and 4-O-Methyl Metabolites Desmethylene_Paroxetine->Methoxy_Metabolites O-Methylation COMT COMT COMT->Desmethylene_Paroxetine catalyzes Excreted_Metabolites Polar Conjugates (Urine/Feces) Methoxy_Metabolites->Excreted_Metabolites Conjugation Conjugation (Glucuronidation/Sulfation) Conjugation->Methoxy_Metabolites catalyzes

Figure 2: Subsequent metabolism of Desmethylene Paroxetine.

Pharmacological Activity

While Desmethylene Paroxetine is generally considered pharmacologically inactive, a comprehensive evaluation of its potential to interact with SERT and other neurotransmitter transporters is essential for a complete understanding of paroxetine's overall pharmacological profile. To date, specific quantitative data, such as Ki or IC50 values for this compound at SERT, are not available in the published literature. The following sections detail the standard experimental protocols that would be employed to determine these values.

Data Presentation

Should experimental data become available, it should be presented in a clear and concise tabular format to allow for easy comparison with the parent compound, paroxetine.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
ParoxetineSERT[3H]-Citalopram Binding0.72-[9][10]
ParoxetineSERTSerotonin Reuptake-~1[6]
Desmethylene Paroxetine HClSERT[3H]-Citalopram BindingNot Available--
Desmethylene Paroxetine HClSERTSerotonin Reuptake-Not Available-

Table 1: Comparative Pharmacological Data (Hypothetical and Known)

Experimental Protocols

The following protocols describe standard methodologies for assessing the pharmacological activity of a compound at the serotonin transporter.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

4.1.1. Experimental Workflow

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or SERT-expressing Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet (Membrane Fraction) Centrifuge2->Resuspend Incubate Incubate: Membranes + [3H]-Citalopram + Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 3: Workflow for a SERT radioligand binding assay.

4.1.2. Detailed Methodology

  • Membrane Preparation:

    • Prepare a crude synaptosomal fraction (P2) from rat brain tissue or membranes from cells stably expressing the human serotonin transporter (hSERT).

    • Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Citalopram, at a concentration close to its Kd), and varying concentrations of the test compound (this compound).

    • For determination of non-specific binding, a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine) is used in place of the test compound.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing an IC50 value for reuptake inhibition.

4.2.1. Experimental Workflow

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenize Homogenization in Sucrose Buffer Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge P2_Fraction Isolate P2 Fraction (Synaptosomes) Centrifuge->P2_Fraction Preincubate Pre-incubate Synaptosomes with Test Compound P2_Fraction->Preincubate Add_5HT Add [3H]-Serotonin and Incubate (37°C) Preincubate->Add_5HT Terminate Terminate Uptake (Rapid Filtration/Washing) Add_5HT->Terminate Count Scintillation Counting Terminate->Count IC50 Determine IC50 Count->IC50

Figure 4: Workflow for a synaptosomal serotonin reuptake assay.

4.2.2. Detailed Methodology

  • Synaptosome Preparation:

    • Prepare a crude synaptosomal fraction (P2) from fresh rat brain tissue as described in section 4.1.1.

    • Resuspend the synaptosomes in a physiological buffer (e.g., Krebs-Henseleit buffer) and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (this compound) or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]-serotonin.

    • Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to separate the synaptosomes containing the internalized [3H]-serotonin from the extracellular medium.

    • Determine the amount of radioactivity trapped within the synaptosomes by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor or by conducting the assay at 4°C.

  • Data Analysis:

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake as a function of the log of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Analytical Methods for Quantification

The quantification of Desmethylene Paroxetine in biological matrices such as plasma and urine is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

ParameterDescription
Instrumentation HPLC system coupled to a triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with acetonitrile (B52724) and water, both containing an additive such as formic acid (e.g., 0.1%)
Detection Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Desmethylene Paroxetine and an internal standard
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from the biological matrix
Quantification Based on the peak area ratio of the analyte to the internal standard against a calibration curve

Table 2: Typical Parameters for HPLC-MS/MS Quantification of Desmethylene Paroxetine

Conclusion

This compound is the primary catechol metabolite of paroxetine, formed via CYP2D6-mediated demethylenation. The current body of evidence suggests that it is pharmacologically inactive, with significantly lower potency for serotonin transporter inhibition compared to the parent compound. While direct quantitative pharmacological data for Desmethylene Paroxetine remains to be published, this guide provides the detailed experimental protocols necessary for its comprehensive in vitro characterization. The methodologies for SERT binding and serotonin reuptake inhibition assays, along with analytical techniques for its quantification, offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this key metabolite. Such studies, even if they confirm its low activity, are valuable for a complete understanding of the disposition and overall pharmacological effects of paroxetine.

References

Desmethylene Paroxetine: A Potential Biomarker for Paroxetine Metabolism - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The clinical response and tolerability to paroxetine exhibit significant inter-individual variability, which is largely attributed to genetic polymorphisms in the cytochrome P450 enzyme system, particularly CYP2D6. This variability underscores the need for reliable biomarkers to personalize paroxetine therapy. This technical guide provides a comprehensive overview of Desmethylene Paroxetine, the initial and primary metabolite of paroxetine, and explores its potential as a biomarker for paroxetine metabolism and CYP2D6 enzyme activity.

Paroxetine Metabolism: The Central Role of CYP2D6

Paroxetine is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine. The primary metabolic pathway is initiated by the demethylenation of the methylenedioxy group to form a catechol intermediate, Desmethylene Paroxetine. This crucial step is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2][3] Subsequently, the catechol intermediate undergoes further metabolism, primarily through methylation via catechol-O-methyltransferase (COMT) and conjugation with glucuronic acid and sulfate, to form inactive metabolites that are readily excreted.[4][5]

Paroxetine itself is a potent inhibitor of CYP2D6, leading to a phenomenon known as auto-inhibition.[1][2] This results in non-linear pharmacokinetics, where increases in paroxetine dosage can lead to disproportionately larger increases in plasma concentrations, particularly in individuals with normal or intermediate CYP2D6 activity.[2] The metabolism of paroxetine can be saturated at therapeutic doses, further contributing to its variable pharmacokinetic profile.[4]

While CYP2D6 is the major enzyme involved, minor contributions from other CYP isoforms, such as CYP3A4 and CYP1A2, have been suggested, especially in individuals with compromised CYP2D6 function (i.e., poor metabolizers).[1]

Genetic Polymorphisms of CYP2D6 and Their Clinical Impact

The gene encoding for CYP2D6 is highly polymorphic, leading to distinct phenotypes of enzyme activity:

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in a significantly reduced or absent enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to increased enzyme activity.

These genetic variations have a profound impact on paroxetine plasma concentrations. PMs and IMs tend to have higher plasma levels of paroxetine, which may increase the risk of adverse drug reactions, while UMs may have lower plasma concentrations, potentially leading to therapeutic failure at standard doses.[6][7][8] Several clinical studies have demonstrated a strong correlation between CYP2D6 genotype and paroxetine plasma concentrations.[6][7][9]

Desmethylene Paroxetine as a Biomarker of Paroxetine Metabolism

Given that the formation of Desmethylene Paroxetine is the rate-limiting step in paroxetine metabolism and is primarily mediated by CYP2D6, its concentration in biological fluids, or the ratio of paroxetine to Desmethylene Paroxetine, holds significant promise as a dynamic biomarker of in vivo CYP2D6 activity and paroxetine metabolic capacity.

Potential applications of Desmethylene Paroxetine as a biomarker include:

  • Phenotyping CYP2D6 activity: The paroxetine to Desmethylene Paroxetine metabolic ratio could serve as a probe to determine an individual's CYP2D6 metabolizer status.[10]

  • Personalizing Paroxetine Dosing: Monitoring Desmethylene Paroxetine levels could aid in titrating paroxetine doses to achieve therapeutic concentrations while minimizing the risk of adverse effects.

  • Investigating Drug-Drug Interactions: Changes in Desmethylene Paroxetine formation can indicate the extent of CYP2D6 inhibition or induction by co-administered medications.

  • Guiding Therapeutic Decisions: In patients with unexpected responses or side effects to paroxetine, measuring Desmethylene Paroxetine could help elucidate the underlying metabolic factors.

Quantitative Data Presentation

Pharmacokinetic Parameters of Paroxetine in Healthy Adults
ParameterValueReference(s)
Bioavailability 30-60%[5]
Time to Peak Concentration (Tmax) 2-8 hours[5]
Plasma Protein Binding ~95%[11]
Elimination Half-life (t½) ~21-24 hours (highly variable)[4][11]
Volume of Distribution (Vd) 3-28 L/kg[4]
Metabolism Primarily hepatic via CYP2D6[1][2][3]
Excretion ~64% renal (as metabolites), ~36% fecal[4]

Note: Pharmacokinetic parameters for Desmethylene Paroxetine are not well-documented in publicly available literature.

Therapeutic Drug Monitoring for Paroxetine
ParameterConcentration Range (ng/mL)Reference(s)
Therapeutic Reference Range 20-65[12]
Laboratory Alert Level >120[12]
Upper Threshold for Response 64.2[13]

Experimental Protocols

In Vitro Metabolism of Paroxetine in Human Liver Microsomes

This protocol describes a general procedure for assessing the formation of Desmethylene Paroxetine from paroxetine in a human liver microsome (HLM) incubation system.

5.1.1 Materials and Reagents

  • Paroxetine

  • Desmethylene Paroxetine (as an analytical standard)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated paroxetine or a structurally similar compound)

5.1.2 Incubation Procedure

  • Prepare a stock solution of paroxetine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired working concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, HLM (at a final protein concentration of, for example, 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the paroxetine working solution to the pre-warmed incubation mixture.

  • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

  • Vortex the samples vigorously to precipitate the microsomal proteins.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.

5.1.3 Control Incubations

  • No NADPH: To control for non-enzymatic degradation, perform an incubation without the NADPH regenerating system.

  • Time Zero: Terminate the reaction immediately after the addition of paroxetine to assess the baseline.

  • No HLM: To control for metabolism by components other than the microsomes.

Proposed Analytical Method for Quantification of Desmethylene Paroxetine in Human Plasma by LC-MS/MS

The following is a proposed, yet to be validated, LC-MS/MS method for the simultaneous quantification of paroxetine and Desmethylene Paroxetine in human plasma. This protocol is based on established methods for paroxetine analysis and general principles of bioanalytical method development.[14][15][16][17]

5.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., deuterated paroxetine and deuterated Desmethylene Paroxetine in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, 1:1 v/v).

  • Vortex for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

5.2.2 Chromatographic Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 5-10 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

5.2.3 Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Paroxetine: m/z 330.1 -> 192.1 (quantifier), m/z 330.1 -> 70.1 (qualifier)

    • Desmethylene Paroxetine: The exact mass transitions would need to be determined by infusing a standard of Desmethylene Paroxetine into the mass spectrometer. The precursor ion would be [M+H]+.

    • Internal Standards: Corresponding deuterated analogues.

5.2.4 Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Mandatory Visualizations

paroxetine_metabolism Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 (major) CYP3A4, CYP1A2 (minor) Methylated_Metabolites Methylated Metabolites Desmethylene_Paroxetine->Methylated_Metabolites COMT Conjugated_Metabolites Glucuronide and Sulfate Conjugates Desmethylene_Paroxetine->Conjugated_Metabolites UGTs, SULTs Methylated_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of paroxetine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Experimental workflow for biomarker analysis.

logical_relationship CYP2D6_Genotype CYP2D6 Genotype (e.g., PM, IM, EM, UM) CYP2D6_Activity CYP2D6 Enzyme Activity CYP2D6_Genotype->CYP2D6_Activity determines Metabolite_Formation Desmethylene Paroxetine Formation Rate CYP2D6_Activity->Metabolite_Formation catalyzes Clinical_Outcome Clinical Outcome (Efficacy and Tolerability) CYP2D6_Activity->Clinical_Outcome predicts Paroxetine_Concentration Paroxetine Plasma Concentration Metabolite_Formation->Paroxetine_Concentration influences Paroxetine_Concentration->Clinical_Outcome correlates with

Caption: Logical relationship of CYP2D6 and clinical outcome.

Conclusion

Desmethylene Paroxetine, as the primary CYP2D6-mediated metabolite of paroxetine, represents a highly promising biomarker for personalizing paroxetine therapy. Its quantification in biological fluids has the potential to provide a real-time assessment of an individual's metabolic capacity for paroxetine, which is a key determinant of drug exposure and, consequently, clinical response and tolerability. While the foundational knowledge of paroxetine metabolism strongly supports this application, further research is critically needed. Specifically, the development and validation of robust analytical methods for Desmethylene Paroxetine in clinical matrices, comprehensive pharmacokinetic studies of the metabolite itself, and large-scale clinical trials correlating its levels with therapeutic outcomes are essential next steps to translate this potential biomarker into a valuable tool for precision medicine in psychiatry.

References

The Critical Role of Desmethylene Paroxetine's Precursor in CYP2D6-Mediated Paroxetine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine (B1678475), a potent and widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), exhibits complex pharmacokinetics primarily due to its interaction with the cytochrome P450 2D6 (CYP2D6) enzyme. A critical aspect of this interaction is the mechanism-based inhibition of CYP2D6, a phenomenon that leads to autoinhibition of its own metabolism. This technical guide provides an in-depth exploration of the role of the metabolic pathway leading to desmethylene paroxetine in the CYP2D6-mediated metabolism of paroxetine. It consolidates quantitative data on enzyme kinetics, details relevant experimental methodologies, and employs visualizations to elucidate the complex signaling and metabolic pathways. The focus is on the formation of a reactive intermediate during the demethylenation of paroxetine, which is the key step in the inactivation of CYP2D6, rather than a direct inhibitory role of the stable desmethylene paroxetine metabolite itself.

Introduction

Paroxetine is a cornerstone in the treatment of major depressive disorder and various anxiety disorders. Its clinical efficacy is, however, paralleled by a complex pharmacokinetic profile characterized by non-linear kinetics, significant interindividual variability, and a high potential for drug-drug interactions.[1] The primary driver of these complexities is the potent inhibition of its own major metabolizing enzyme, CYP2D6.[2][3]

The metabolism of paroxetine is initiated by the CYP2D6-catalyzed demethylenation of its methylenedioxy group, leading to the formation of a catechol intermediate, which is then further processed.[4][5][6] This initial metabolic step is not merely a clearance pathway but is intrinsically linked to the mechanism-based inactivation of CYP2D6. This guide will dissect the pivotal role of the formation of the precursor to desmethylene paroxetine in this process.

Paroxetine Metabolism and the Central Role of CYP2D6

Paroxetine is extensively metabolized in the liver, with CYP2D6 being the principal enzyme responsible for its initial biotransformation.[2][4] While other cytochrome P450 isoenzymes, such as CYP3A4, CYP1A2, and CYP2C19, have been shown to contribute to a lesser extent, their role is generally considered minor in individuals with normal CYP2D6 function.[1][7] The primary metabolic pathway involves the opening of the methylenedioxy ring to form a catechol metabolite, which is a precursor to desmethylene paroxetine.[6][8] This catechol is subsequently conjugated with glucuronide and sulfate, leading to inactive metabolites that are excreted.[8][9]

The significant dependence on CYP2D6 for its clearance makes paroxetine's pharmacokinetics highly susceptible to genetic polymorphisms in the CYP2D6 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact plasma concentrations and, consequently, clinical outcomes and side effects.[10][11]

Mechanism-Based Inhibition of CYP2D6

Paroxetine is a well-established mechanism-based inhibitor of CYP2D6.[12][13] This type of inhibition is characterized by an initial, reversible binding of the inhibitor to the enzyme, followed by enzymatic conversion of the inhibitor into a reactive metabolite. This reactive metabolite then forms a stable, often covalent, bond with the enzyme, leading to its inactivation.

In the case of paroxetine, the metabolism of its methylenedioxy group is the key to this inactivation. The process is believed to involve the formation of a carbene intermediate that complexes with the heme iron of the CYP2D6 enzyme, forming a metabolite-intermediate (MI) complex.[12][13] This complex formation is detectable spectrally by an increase in absorbance at 456 nm.[12][14] The inactivation of the enzyme is time- and concentration-dependent and requires NADPH, confirming the necessity of enzymatic turnover.

It is crucial to distinguish that the stable, excreted metabolite, desmethylene paroxetine (the catechol), is not the primary inhibitor.[15][16] Rather, it is the transient, highly reactive intermediate formed during the demethylenation process that is responsible for the potent, mechanism-based inhibition of CYP2D6.

Quantitative Data on CYP2D6 Inhibition

The inhibitory potency of paroxetine on CYP2D6 has been quantified in several in vitro studies. The following table summarizes key kinetic parameters.

ParameterValueExperimental SystemReference
IC50 (without preincubation) 2.54 µMHuman Liver Microsomes[12]
IC50 (with preincubation) 0.34 µMHuman Liver Microsomes[12]
KI (apparent) 4.85 µMHuman Liver Microsomes[12]
kinact (apparent) 0.17 min-1Human Liver Microsomes[12]
Ki 0.065 - 4.65 µMVarious[17][18][19]

Table 1: In Vitro Inhibition Parameters of Paroxetine on CYP2D6

The approximately 8-fold reduction in the IC50 value with preincubation is a hallmark of mechanism-based inhibition, demonstrating the time-dependent inactivation of the enzyme.[12]

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay (Adapted from[13])

Objective: To determine the kinetic parameters of CYP2D6 inhibition by paroxetine.

Materials:

  • Human liver microsomes (from extensive metabolizer donors)

  • Paroxetine hydrochloride

  • Dextromethorphan (B48470) (CYP2D6 probe substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preincubation: A mixture containing human liver microsomes, paroxetine (at various concentrations), and the NADPH regenerating system in potassium phosphate buffer is preincubated at 37°C.

  • Initiation of Reaction: Following the preincubation period, the reaction is initiated by the addition of the CYP2D6 probe substrate, dextromethorphan.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Termination: The reaction is terminated by the addition of a quenching solvent, such as acetonitrile, which may also contain an internal standard.

  • Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the dextromethorphan metabolite, dextrorphan (B195859).

  • Data Analysis: The rate of dextrorphan formation is measured, and the kinetic parameters (IC50, KI, kinact) are determined by non-linear regression analysis of the inhibition data. A Kitz-Wilson plot can be used to estimate KI and kinact from experiments with varying preincubation times and inhibitor concentrations.

Spectral Analysis of Metabolite-Intermediate Complex Formation (Adapted from[13])

Objective: To detect the formation of the MI complex between the paroxetine metabolite and CYP2D6.

Materials:

  • Recombinant human CYP2D6

  • Paroxetine hydrochloride

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Dual-beam spectrophotometer

Procedure:

  • Baseline Spectrum: A baseline spectrum of the recombinant CYP2D6 in buffer is recorded.

  • Addition of Paroxetine: Paroxetine is added to the sample cuvette, and the spectrum is recorded to observe any changes due to substrate binding.

  • Initiation of Metabolism: The reaction is initiated by the addition of NADPH to both the sample and reference cuvettes.

  • Spectral Scanning: The spectrum is scanned at regular intervals to monitor for the appearance of a peak at approximately 456 nm, which is indicative of the formation of the MI complex.

Visualizations

Paroxetine Metabolism and CYP2D6 Inhibition Pathway

paroxetine_metabolism paroxetine Paroxetine cyp2d6_active Active CYP2D6 paroxetine->cyp2d6_active Binds to active site reactive_intermediate Reactive Carbene Intermediate Complex cyp2d6_active->reactive_intermediate Metabolism (Demethylenation) cyp2d6_inactive Inactive CYP2D6 (MI Complex) reactive_intermediate->cyp2d6_inactive Covalent Binding (Inactivation) desmethylene_paroxetine Desmethylene Paroxetine (Catechol) reactive_intermediate->desmethylene_paroxetine Hydrolysis conjugation Conjugation (Glucuronidation/Sulfation) desmethylene_paroxetine->conjugation inactive_metabolites Inactive Metabolites conjugation->inactive_metabolites

Caption: Paroxetine metabolism and mechanism-based inhibition of CYP2D6.

Experimental Workflow for In Vitro Inhibition Assay

experimental_workflow cluster_preincubation Preincubation (37°C) cluster_reaction Reaction (37°C) cluster_analysis Analysis microsomes Human Liver Microsomes preincubation_mix Preincubation Mixture microsomes->preincubation_mix paroxetine Paroxetine paroxetine->preincubation_mix nadph NADPH System nadph->preincubation_mix reaction_mix Reaction Mixture preincubation_mix->reaction_mix substrate Dextromethorphan (CYP2D6 Substrate) substrate->reaction_mix quench Quench Reaction (Acetonitrile) reaction_mix->quench lcms LC-MS/MS Analysis of Dextrorphan quench->lcms kinetics Kinetic Parameter Calculation lcms->kinetics

Caption: Workflow for determining CYP2D6 inhibition kinetics.

Clinical Implications and Conclusion

The mechanism-based inhibition of CYP2D6 by a reactive intermediate formed during the metabolism of paroxetine to desmethylene paroxetine has profound clinical consequences. This autoinhibition leads to non-linear pharmacokinetics, where increases in paroxetine dosage can result in disproportionately larger increases in plasma concentrations as the metabolic pathway becomes saturated.[1] This phenomenon can effectively convert individuals who are genotypically extensive metabolizers of CYP2D6 into phenotypic poor metabolizers.[1]

This "phenoconversion" is a critical consideration in clinical practice, as it significantly increases the risk of drug-drug interactions when paroxetine is co-administered with other drugs that are also metabolized by CYP2D6.[3][20] The inhibition of CYP2D6 can lead to elevated plasma levels of these co-administered drugs, potentially causing adverse effects.

References

The Neuropharmacology of Paroxetine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Following administration, paroxetine undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[2][3] This technical guide provides a comprehensive overview of the neuropharmacology of paroxetine's principal metabolites. It consolidates available data on their interaction with key central nervous system targets, details the experimental protocols for their characterization, and presents signaling and metabolic pathways through standardized visualizations. While the parent compound's high affinity for the serotonin transporter (SERT) is well-established, this guide focuses on elucidating the pharmacological activity, or lack thereof, of its metabolic byproducts.

Paroxetine Metabolism

Paroxetine is primarily metabolized by the cytochrome P450 isoenzyme CYP2D6, with minor contributions from other enzymes like CYP3A4.[2] The metabolism is characterized by its saturable nature, which can lead to non-linear pharmacokinetics at higher clinical doses. The major metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate.[4][5] This catechol intermediate is then further metabolized via methylation by catechol-O-methyltransferase (COMT) to form the main metabolites, M-I (BRL 36610) and M-II (BRL 36583), which are subsequently conjugated with glucuronic acid and sulfate (B86663) for excretion.[2][4] Another identified metabolite is M-III (BRL 35961). Less than 2% of the parent drug is excreted unchanged.[2]

Paroxetine_Metabolism Metabolic Pathway of Paroxetine Paroxetine Paroxetine Catechol Catechol Intermediate Paroxetine->Catechol CYP2D6 (Demethylenation) MIII Metabolite III (M-III) BRL 35961 Paroxetine->MIII MI Metabolite I (M-I) BRL 36610 Catechol->MI COMT (Methylation) MII Metabolite II (M-II) BRL 36583 Catechol->MII COMT (Methylation) Conjugates Glucuronide and Sulfate Conjugates MI->Conjugates MII->Conjugates MIII->Conjugates Excretion Excretion (Urine and Feces) Conjugates->Excretion

Figure 1: Metabolic Pathway of Paroxetine

Neuropharmacological Activity of Paroxetine and its Metabolites

Paroxetine

Paroxetine is a highly potent and selective inhibitor of the serotonin transporter (SERT), with a reported Ki value of 0.05 nM.[6] Its therapeutic efficacy is primarily attributed to the blockade of serotonin reuptake, leading to increased serotonergic neurotransmission. Paroxetine also exhibits a moderate affinity for the norepinephrine (B1679862) transporter (NET) and weak affinity for the dopamine (B1211576) transporter (DAT).[7] It has minimal affinity for various other neurotransmitter receptors, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1A, 5-HT2A, D2, and H1 receptors, although it does show weak affinity for muscarinic acetylcholine (B1216132) receptors.[6]

Paroxetine Metabolites

The major metabolites of paroxetine are generally considered to be pharmacologically inactive.[2][3] Studies have indicated that these metabolites possess at most 1/50th the potency of the parent compound as inhibitors of serotonin reuptake. In rat synaptosomes, the glucuronide and sulfate conjugates have been shown to be thousands of times less potent than paroxetine itself.[6]

Table 1: Quantitative Data on Neurotransmitter Transporter and Receptor Affinity

CompoundTargetAffinity (Ki, nM)Functional Activity (IC50, nM)
Paroxetine SERT0.05[6]1.1 ([3H]-5-HT uptake inhibition)[6]
NET~40-85[7]350 ([3H]-l-NA uptake inhibition)[6]
DAT>1000[6]1100 ([3H]-DA uptake inhibition)[6]
Muscarinic AChR42[6]-
Metabolite I (BRL 36610) SERT>100 (estimated)Significantly less potent than paroxetine
Metabolite II (BRL 36583) SERT>100 (estimated)Significantly less potent than paroxetine
Catechol Intermediate SERTData not availableSignificantly less potent than paroxetine
Conjugated Metabolites SERT>1000 (estimated)Thousands of times less potent than paroxetine[6]

Note: Specific Ki and IC50 values for the metabolites are not widely available in the public domain, reflecting their low pharmacological activity. The values presented are estimations based on qualitative statements from multiple sources.

Experimental Protocols

The characterization of the neuropharmacological profile of paroxetine and its metabolites involves a series of in vitro and ex vivo assays.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To quantify the binding affinity (Ki) of paroxetine and its metabolites to SERT, NET, DAT, and other relevant neuroreceptors.

Methodology:

  • Membrane Preparation: Tissues (e.g., rat brain cortex for SERT and NET, striatum for DAT) or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (paroxetine or its metabolites).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (from tissue or cells) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand (e.g., [3H]-citalopram) Radioligand->Incubation TestCompound Test Compound (Paroxetine or Metabolite) TestCompound->Incubation Filtration Rapid Filtration (Separation of bound/unbound) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantification of bound radioligand) Filtration->Scintillation Analysis Data Analysis (IC50 determination, Ki calculation) Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow
Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.

Objective: To determine the functional potency (IC50) of paroxetine and its metabolites in inhibiting serotonin, norepinephrine, and dopamine uptake.

Methodology:

  • Cell Culture: Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter (hSERT, hNET, or hDAT) are cultured in appropriate microplates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]-5-HT, [3H]-NE, or [3H]-DA) is added to initiate the uptake.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Alternative fluorescence-based assays utilize a fluorescent substrate that mimics the neurotransmitter, where the increase in intracellular fluorescence upon uptake is measured.

In Vivo Electrophysiological Recordings

This technique assesses the effect of a drug on the electrical activity of neurons in a living animal.

Objective: To evaluate the in vivo effects of paroxetine and its metabolites on the firing rate of serotonergic neurons in brain regions such as the dorsal raphe nucleus.

Methodology:

  • Animal Preparation: Anesthetized animals (e.g., rats) are placed in a stereotaxic frame.

  • Electrode Implantation: A recording microelectrode is lowered into the target brain region.

  • Baseline Recording: The spontaneous firing rate of individual neurons is recorded.

  • Drug Administration: Paroxetine or its metabolites are administered systemically (e.g., intravenously).

  • Post-drug Recording: Changes in the neuronal firing rate following drug administration are recorded and analyzed.

Signaling Pathways

Paroxetine's primary mechanism of action involves the potentiation of serotonergic signaling. By blocking SERT, paroxetine increases the concentration and dwell time of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), initiating downstream signaling cascades that are thought to underlie its therapeutic effects. The metabolites of paroxetine, due to their low affinity for SERT, are not expected to significantly engage this pathway.

Serotonergic_Signaling Simplified Serotonergic Synapse Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Synapse->Postsynaptic_Receptor Binding Downstream Downstream Signaling Cascades Postsynaptic_Receptor->Downstream Activation Paroxetine Paroxetine Paroxetine->SERT Inhibition Metabolites Metabolites Metabolites->SERT Negligible Inhibition

Figure 3: Paroxetine's Effect on Serotonergic Signaling

Conclusion

The available evidence strongly indicates that the primary metabolites of paroxetine are pharmacologically inactive at the key neuroreceptors and transporters involved in the therapeutic action of the parent drug. While paroxetine is a potent inhibitor of the serotonin transporter, its metabolites, including M-I (BRL 36610) and M-II (BRL 36583), exhibit significantly reduced, if any, activity at these sites. This pharmacological profile suggests that the clinical efficacy of paroxetine is overwhelmingly attributable to the parent compound itself, with negligible contribution from its metabolic byproducts. This guide provides researchers and drug development professionals with a consolidated resource on the neuropharmacology of paroxetine metabolites, highlighting the importance of thorough metabolic profiling in understanding the complete pharmacological picture of a centrally acting therapeutic agent.

References

Desmethylene Paroxetine Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine (B1678475) Hydrochloride, also known as Paroxetine Catechol, is the primary human metabolite of Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The metabolic conversion of Paroxetine to Desmethylene Paroxetine is a critical step in its pharmacokinetics, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Understanding the chemical structure, properties, and metabolic fate of this compound is essential for a comprehensive grasp of Paroxetine's pharmacology, potential drug-drug interactions, and for the development of analytical methods to monitor its presence in biological matrices.

This technical guide provides a detailed overview of Desmethylene Paroxetine Hydrochloride, encompassing its chemical structure, physicochemical properties, a representative synthesis protocol, its metabolic pathway, and a typical analytical methodology for its quantification.

Chemical Structure and Properties

Desmethylene Paroxetine is formed by the enzymatic cleavage of the methylenedioxy bridge of the paroxetine molecule, resulting in a catechol moiety. The hydrochloride salt enhances its stability and solubility.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride[1]
Synonyms Desmethylene Paroxetine HCl, Paroxetine Catechol HCl, (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride[1][2]
CAS Number 1394861-12-1[2][3][4]
Molecular Formula C₁₈H₂₁ClFNO₃[2][4][5]
Molecular Weight 353.82 g/mol [4]
SMILES C1CNC--INVALID-LINK--COC3=CC(=C(C=C3)O)O.Cl[1]
Appearance Yellow solid[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point 104-107 °C[5]
Boiling Point (Predicted) 509.6 ± 50.0 °C[5]
Density (Predicted) 1.233 ± 0.06 g/cm³[5]
pKa (Predicted) 9.39 ± 0.10[5]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly), DMF (30 mg/ml), Ethanol (20 mg/ml)[3][5]
Storage Temperature -20°C[5]

Metabolic Pathway of Paroxetine to Desmethylene Paroxetine

The primary metabolic pathway of Paroxetine involves the demethylenation of its methylenedioxy group to form the catechol intermediate, Desmethylene Paroxetine. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6. Desmethylene Paroxetine is then further metabolized through conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion. It is important to note that Desmethylene Paroxetine is considered to be a pharmacologically inactive metabolite, possessing significantly reduced affinity for the serotonin transporter compared to the parent drug, Paroxetine.

Paroxetine Metabolic Pathway Metabolic Pathway of Paroxetine cluster_legend Legend Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine Demethylenation SERT Serotonin Transporter (SERT) Paroxetine->SERT Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Desmethylene_Paroxetine->Conjugated_Metabolites Conjugation Desmethylene_Paroxetine->SERT Excretion Excretion Conjugated_Metabolites->Excretion CYP2D6 CYP2D6 CYP2D6->Paroxetine Paroxetine_SERT High Affinity Binding (Serotonin Reuptake Inhibition) Desmethylene_Paroxetine_SERT Significantly Reduced Affinity (Pharmacologically Inactive) Compound Compound Metabolite Metabolite Enzyme Enzyme

Metabolic conversion of Paroxetine and relative SERT affinity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the demethylenation of Paroxetine. A common method involves the use of a strong Lewis acid, such as boron tribromide (BBr₃), to cleave the methylenedioxy ether. The following is a representative protocol based on established chemical principles for such transformations.

Synthesis Workflow General Synthesis Workflow for Desmethylene Paroxetine HCl Start Start: Paroxetine Free Base Reaction Demethylenation with BBr₃ in an inert solvent (e.g., DCM) under an inert atmosphere (e.g., Argon) Start->Reaction Quench Quenching of the reaction (e.g., with Methanol) Reaction->Quench Extraction Aqueous work-up and extraction with an organic solvent Quench->Extraction Purification Purification of Desmethylene Paroxetine (e.g., Column Chromatography) Extraction->Purification Salt_Formation Salt formation with HCl in a suitable solvent (e.g., Ether) Purification->Salt_Formation Isolation Isolation and drying of the product Salt_Formation->Isolation End End: Desmethylene Paroxetine HCl Isolation->End

A generalized workflow for the synthesis of Desmethylene Paroxetine HCl.

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve Paroxetine free base in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Demethylenation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture again and carefully quench the excess BBr₃ by the slow addition of methanol.

  • Work-up and Extraction: Concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude Desmethylene Paroxetine by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation: Dissolve the purified Desmethylene Paroxetine free base in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and purification methods. Appropriate safety precautions must be taken when handling hazardous reagents like boron tribromide.

Analytical Method for the Determination of this compound

The quantification of this compound in biological matrices such as plasma is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.

Analytical Workflow General Analytical Workflow for Desmethylene Paroxetine HCl Start Start: Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard (e.g., Deuterated Analog) Start->Spiking Extraction Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction) Spiking->Extraction Evaporation Evaporation of the organic phase Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Analysis Chromatographic Separation and Mass Spectrometric Detection Injection->Analysis End End: Quantification Analysis->End

A generalized workflow for the analysis of Desmethylene Paroxetine HCl.

Methodology:

  • Sample Preparation:

    • To a volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of Desmethylene Paroxetine).

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after basifying the sample.

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Desmethylene Paroxetine and its internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Note: This method requires validation according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Conclusion

This compound is a key metabolite in the disposition of Paroxetine. Its chemical structure, characterized by a catechol group, and its physicochemical properties have been well-documented. The primary metabolic pathway involves CYP2D6-mediated demethylenation of Paroxetine. While pharmacologically inactive, the study of Desmethylene Paroxetine is crucial for understanding the overall pharmacokinetic profile of its parent drug and for developing robust bioanalytical methods. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this important metabolite. Further research into the potential for this catechol metabolite to undergo redox cycling or form reactive intermediates may provide deeper insights into the long-term effects of Paroxetine therapy.

References

Navigating the Analytical Landscape: A Technical Guide to the Commercial Availability and Application of Desmethylene Paroxetine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Desmethylene Paroxetine (B1678475) Hydrochloride reference standard, a critical tool for analytical development, quality control, and research in the pharmaceutical industry. Desmethylene Paroxetine is a major urinary metabolite of Paroxetine, a potent selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3] As such, a well-characterized reference standard is essential for the accurate identification and quantification of this compound in various analytical matrices.

This document outlines commercially available sources for this reference standard and presents a generalized experimental protocol for its use in High-Performance Liquid Chromatography (HPLC), a common analytical technique for impurity profiling and quantification.

Commercial Availability

The Desmethylene Paroxetine Hydrochloride reference standard is available from several specialized chemical suppliers. These standards are crucial for method validation, stability testing, and ensuring the quality and safety of pharmaceutical products.[4] The table below summarizes the offerings from various vendors.

SupplierProduct Name/SynonymCAS NumberMolecular FormulaMolecular WeightPurity/FormatAvailable Sizes
LGC Standards This compound1394861-12-1C₁₈H₂₀FNO₃ · HCl353.82 g/mol High Purity Reference StandardInquire
Sigma-Aldrich (Cerilliant) This compound solution1394861-12-1C₁₈H₂₀FNO₃ · HCl353.82 g/mol 1.0 mg/mL in methanol (B129727) (as free base), Certified Reference Material1 mL ampule
Cayman Chemical Desmethylene Paroxetine (hydrochloride)1394861-12-1C₁₈H₂₀FNO₃ · HCl353.8 g/mol >98%5 mg, 10 mg
MedChemExpress This compound1394861-12-1C₁₈H₂₁ClFNO₃353.82 g/mol ≥98.0%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Clinivex This compound Salt1394861-12-1Not SpecifiedNot SpecifiedHigh Quality Reference StandardInquire
Lotusfeet Pharma This compound salt1394861-12-1C₁₈H₂₀FNO₃·HCl353.82 g/mol Not SpecifiedInquire
SynThink Research Chemicals Paroxetine Impurity Reference StandardsNot SpecifiedNot SpecifiedNot SpecifiedProvided with validated analytical data (Purity, NMR, MS)Inquire

Metabolic Relationship of Paroxetine

Desmethylene Paroxetine is formed through the metabolism of Paroxetine in the body. Understanding this relationship is crucial for pharmacokinetic and toxicological studies. The following diagram illustrates this metabolic conversion.

Paroxetine Paroxetine (C₁₉H₂₀FNO₃) Metabolism Metabolism (CYP2D6 mediated) Paroxetine->Metabolism Desmethylene Desmethylene Paroxetine (C₁₈H₂₀FNO₃) Metabolism->Desmethylene cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Acquire Certified Reference Standard B Review Certificate of Analysis (CoA) A->B C Prepare Standard Stock Solution B->C D Prepare Working Standard Solutions C->D F Perform System Suitability Test D->F E Prepare Sample Solution G Inject Standard & Sample Solutions into HPLC E->G F->G H Process Chromatographic Data G->H I Identify Peak by Retention Time H->I J Quantify Impurity Against Standard I->J K Report Final Result J->K

References

In Vitro Metabolism of Paroxetine to Desmethylene Paroxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of paroxetine (B1678475), focusing on its primary metabolic pathway: the formation of desmethylene paroxetine. This document outlines the key enzymes involved, presents quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders.[1] Its pharmacokinetic profile is significantly influenced by hepatic metabolism. The initial and principal metabolic step is the demethylenation of the methylenedioxy bridge, converting paroxetine into its major, pharmacologically inactive metabolite, a catechol intermediate.[2][3] This metabolite is commonly referred to as desmethylene paroxetine or paroxetine-catechol.[4][5][6][7] Understanding the enzymology and kinetics of this transformation is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and conducting preclinical drug development studies.

Metabolic Pathway and Enzymology

The conversion of paroxetine to desmethylene paroxetine is a Phase I oxidation reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Primary Metabolizing Enzyme: CYP2D6

The main enzyme responsible for the formation of desmethylene paroxetine is Cytochrome P450 2D6 (CYP2D6).[3][8][9] This high-affinity enzyme plays a crucial role in the first-pass metabolism of paroxetine.[3][8] The significant involvement of CYP2D6 explains the non-linear pharmacokinetics of paroxetine and its potential for drug-drug interactions, as paroxetine is both a substrate and a potent inhibitor of this enzyme.[8]

Other Contributing CYP Isoforms

While CYP2D6 is the primary catalyst, other CYP isoforms contribute to the metabolism of paroxetine, particularly at higher concentrations when CYP2D6 may become saturated.[10] These low-affinity enzymes include CYP3A4, CYP1A2, CYP2C19, and CYP3A5.[10][11] The involvement of these alternative pathways can be particularly important in individuals with genetic polymorphisms leading to poor CYP2D6 function.[8] Studies rank the relative contribution of these enzymes to paroxetine-catechol formation as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5.[8]

Visualized Metabolic Pathway

The metabolic conversion is a single-step oxidative reaction. Paroxetine is metabolized by CYP enzymes, primarily CYP2D6, which cleaves the methylenedioxy bridge to form the catechol metabolite, desmethylene paroxetine.

Paroxetine Metabolism Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Paroxetine-Catechol) Paroxetine->Desmethylene_Paroxetine Demethylenation CYP_Enzymes CYP2D6 (High Affinity) CYP3A4, CYP1A2, CYP2C19, CYP3A5 (Low Affinity) CYP_Enzymes->Paroxetine

Caption: Metabolic conversion of Paroxetine to Desmethylene Paroxetine.

Quantitative Data: Enzyme Kinetics

The kinetics of desmethylene paroxetine formation by various human CYP isoforms have been characterized in vitro. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) values from studies using cDNA-expressed human P450s are summarized below.[10]

CYP IsoformKm (μM)Vmax (pmol/min/pmol P450)
CYP2D6 1018
CYP3A4 1486.8
CYP1A2 1961.1
CYP2C19 1550.3
CYP3A5 2000.2
Data sourced from Jornil et al., Drug Metabolism and Disposition, 2010.[10]

Experimental Protocols

This section details a generalized protocol for assessing the in vitro metabolism of paroxetine to desmethylene paroxetine using human liver microsomes or recombinant CYP enzymes.

Materials and Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) or cDNA-expressed recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).

  • Substrate: Paroxetine.

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Quenching Solution: Ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

  • Analytical Standards: Desmethylene paroxetine (paroxetine-catechol) and an appropriate internal standard.

Incubation Procedure
  • Preparation: Prepare a stock solution of paroxetine in a suitable solvent (e.g., DMSO, acetonitrile) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.[12]

  • Pre-incubation: In microcentrifuge tubes or a 96-well plate, combine the buffer, enzyme source (microsomes or recombinant CYPs), and paroxetine solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath or incubator for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold quenching solution (e.g., 2-3 volumes of acetonitrile with internal standard).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a new plate or vials for analysis.

Analytical Method: LC-MS/MS

The quantification of desmethylene paroxetine is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[10][13]

  • Chromatography: Separation is achieved on a reversed-phase column (e.g., C18).[13]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolite.[13][14]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro paroxetine metabolism experiment.

Experimental Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Prep_Buffer Prepare Buffer (pH 7.4) Combine Combine Buffer, Enzyme, & Paroxetine Prep_Buffer->Combine Prep_Paroxetine Prepare Paroxetine Working Solutions Prep_Paroxetine->Combine Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate with NADPH Prep_NADPH->Initiate Prep_Enzyme Thaw/Prepare Enzyme (HLMs or rCYPs) Prep_Enzyme->Combine Preheat Pre-incubate at 37°C Combine->Preheat Preheat->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Quench Quench with Cold Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Data Quantify Metabolite & Determine Kinetics LCMS->Data

Caption: Workflow for in vitro paroxetine metabolism studies.

Conclusion

The in vitro conversion of paroxetine to its primary metabolite, desmethylene paroxetine, is a well-characterized process predominantly mediated by CYP2D6, with minor contributions from other CYP isoforms. The quantitative kinetic data and experimental protocols outlined in this guide provide a robust framework for researchers in drug metabolism and development to investigate this critical metabolic pathway. A thorough understanding of this process is essential for characterizing the pharmacokinetic properties of paroxetine and predicting its interaction potential.

References

The Biological Profile of Desmethylene Paroxetine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene paroxetine (B1678475) is the principal urinary metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1][2] The biotransformation of paroxetine to desmethylene paroxetine is a critical aspect of its pharmacology, influencing its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the biological activity screening of desmethylene paroxetine, summarizing the available data on its pharmacological profile, the experimental protocols used in its study, and its metabolic pathway.

While paroxetine itself exhibits high affinity for the serotonin transporter (SERT), its metabolites, including desmethylene paroxetine, are generally considered to be pharmacologically inactive.[3] Data indicate that the metabolites of paroxetine possess no more than 1/50th the potency of the parent compound at inhibiting serotonin uptake. This relative lack of activity means that the therapeutic effects of paroxetine are attributed to the parent drug, with its metabolites not significantly contributing to its clinical efficacy.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₀FNO₃PubChem
Molecular Weight 333.35 g/mol PubChem
CAS Number 112374-59-9PubChem
IUPAC Name 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diolPubChem

Metabolic Pathway of Paroxetine to Desmethylene Paroxetine

The metabolism of paroxetine is primarily hepatic and involves oxidation and methylation. A key step in its biotransformation is the demethylenation of the methylenedioxy group, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6. This process leads to the formation of a catechol intermediate, which is then further metabolized. Desmethylene paroxetine is a major product of this metabolic cascade.

Paroxetine Metabolism Paroxetine Paroxetine Intermediate Catechol Intermediate Paroxetine->Intermediate CYP2D6 (Demethylenation) Desmethylene_Paroxetine Desmethylene Paroxetine Intermediate->Desmethylene_Paroxetine Further Metabolism Other_Metabolites Other Conjugated Metabolites Intermediate->Other_Metabolites Conjugation (Glucuronidation/Sulfation)

Caption: Metabolic conversion of Paroxetine to Desmethylene Paroxetine.

Biological Activity Data

Consistent with the general understanding of paroxetine's pharmacology, direct biological activity screening data for desmethylene paroxetine is sparse in the scientific literature. The prevailing evidence indicates a significant lack of pharmacological activity, particularly concerning serotonin reuptake inhibition, which is the primary mechanism of action for paroxetine.

Table 1: Comparative Activity at the Serotonin Transporter (SERT)

CompoundActivityPotency
ParoxetinePotent SERT InhibitorHigh
Desmethylene ParoxetineWeak to Inactive SERT Inhibitor>50-fold less potent than Paroxetine

Due to its limited biological activity, extensive screening of desmethylene paroxetine against a broad panel of receptors, enzymes, and ion channels has not been a focus of published research. Its primary significance in a research and clinical context lies in its role as a biomarker for paroxetine metabolism and exposure.

Experimental Protocols

While specific protocols for assessing the biological activity of desmethylene paroxetine are not widely published due to its inactivity, the methodologies employed to study the metabolism of paroxetine are relevant. These protocols are foundational for any investigation into its metabolites.

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for the metabolism of paroxetine and to characterize the resulting metabolites.

  • Methodology:

    • Incubation of paroxetine with human liver microsomes or recombinant human cytochrome P450 enzymes (specifically CYP2D6).

    • The incubation mixture typically contains a NADPH-generating system to support P450 activity.

    • Following incubation, the reaction is quenched, and the samples are processed for analysis.

    • Metabolites, including desmethylene paroxetine, are identified and quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Radioligand Binding Assays
  • Objective: To determine the binding affinity of a compound to a specific receptor or transporter.

  • Methodology for SERT Binding:

    • Preparation of cell membranes expressing the human serotonin transporter (hSERT).

    • Incubation of the membranes with a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram or [³H]-paroxetine) in the presence of varying concentrations of the test compound (desmethylene paroxetine).

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane_Prep Cell Membranes with hSERT Incubation Incubate to Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-Paroxetine) Radioligand->Incubation Test_Compound Desmethylene Paroxetine (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC₅₀ and Ki Quantification->Analysis

Caption: Workflow for a radioligand binding assay to determine SERT affinity.

Conclusion

The biological activity screening of desmethylene paroxetine has consistently demonstrated its pharmacological inactivity, particularly at the serotonin transporter, the primary target of its parent compound, paroxetine. While this lack of direct biological activity limits its therapeutic potential, its role as the major metabolite of paroxetine makes it a crucial molecule in the study of this widely used antidepressant. Understanding the metabolic pathway leading to desmethylene paroxetine is essential for comprehending the pharmacokinetics and potential for drug-drug interactions of paroxetine. Furthermore, desmethylene paroxetine serves as a reliable biomarker in clinical and forensic toxicology for monitoring paroxetine ingestion and metabolism. Future research in this area will likely continue to focus on its utility as a biomarker rather than on any potential pharmacological effects.

References

Technical Guide: Desmethylene Paroxetine Hydrochloride Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a Certificate of Analysis (CoA) for Desmethylene Paroxetine (B1678475) Hydrochloride. Desmethylene Paroxetine is a major urinary metabolite of Paroxetine, a potent selective serotonin (B10506) reuptake inhibitor (SSRI)[1][2][3]. As a critical reference standard in pharmaceutical research, quality control, and forensic analysis, its purity and identity are paramount. This document outlines the typical specifications, analytical procedures, and data presentation expected for this compound.

Compound Identification and Physical Properties

Accurate identification is the foundation of any reference standard. The following tables summarize the key identifiers and physical-chemical properties for Desmethylene Paroxetine Hydrochloride.

Table 1: Chemical Identifiers

Property Value
Chemical Name 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride[1]
Synonyms 4-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzene-1,2-diol hydrochloride[4]
CAS Number 1394861-12-1[1][4][5][6]
Molecular Formula C₁₈H₂₀FNO₃ • HCl[1] or C₁₈H₂₁ClFNO₃[4][5][7]

| Molecular Weight | 353.8 g/mol [1][6][7] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Crystalline solid / Yellow Solid [1][4][6]
Purity ≥98% [1][6]
Storage 2-8°C Refrigerator or -20°C [4][6]

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL |[1][6] |

Quality Control and Certification Workflow

The certification of a reference standard like this compound is a rigorous process. It begins with synthesis and proceeds through purification, comprehensive analytical testing, and final documentation. The workflow ensures that each batch meets the required specifications for identity, purity, and quality before a Certificate of Analysis is issued.

QC_Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Testing cluster_2 Documentation & Release Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification Drying Drying & Milling Purification->Drying Identity Identity Confirmation (NMR, MS, IR) Drying->Identity Purity Purity & Impurity Profile (HPLC, UPLC) Drying->Purity Residuals Residual Solvents (GC) Drying->Residuals Water Water Content (Karl Fischer) Drying->Water Review Data Review & Approval Identity->Review Purity->Review Residuals->Review Water->Review CoA Certificate of Analysis Generation Review->CoA

Fig 1. Quality control workflow for a reference standard.

Analytical Data Summary

A Certificate of Analysis provides quantitative results from various analytical tests. The following table represents typical data found on a CoA for a high-purity batch of this compound.

Table 3: Representative Certificate of Analysis Data

Test Method Specification Result
Identification A ¹H NMR Conforms to structure Conforms
Identification B Mass Spectrometry Conforms to molecular weight Conforms
Assay (Purity) HPLC ≥ 98.0% 99.5%
Appearance Visual Yellow Solid Conforms
Water Content Karl Fischer Titration ≤ 1.0% 0.2%

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its parent compound, Paroxetine, and other potential process-related impurities and degradation products[8][9]. The United States Pharmacopeia (USP) outlines detailed chromatographic methods for Paroxetine and its related compounds, which serve as a basis for this protocol[10].

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 20% B

    • 19-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area.

B. Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Analysis: The sample is infused or injected into the system. The resulting mass spectrum is analyzed for the protonated molecular ion [M+H]⁺, which should correspond to the theoretical mass of the free base (C₁₈H₂₀FNO₃, MW = 333.35). The expected m/z value would be approximately 334.15.

C. Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the identity and integrity of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired.

  • Analysis: The chemical shifts, splitting patterns, and integrations of the observed protons are compared against the expected structure of Desmethylene Paroxetine. This confirms the presence of the fluorophenyl, piperidinyl, and benzenediol moieties.

Metabolic Pathway of Paroxetine

Desmethylene Paroxetine is the product of a primary metabolic transformation of Paroxetine, specifically the demethylenation of the methylenedioxy group. This biotransformation is a key step in the drug's metabolism and excretion. Understanding this pathway is essential for researchers studying drug metabolism, pharmacokinetics, and for forensic analysis[1].

Metabolic_Pathway Paroxetine Paroxetine (Parent Drug) Metabolite Desmethylene Paroxetine (Major Metabolite) Paroxetine->Metabolite CYP450-mediated O-demethylenation

Fig 2. Metabolic conversion of Paroxetine.

References

Methodological & Application

Analytical Methods for the Detection of Desmethylene Paroxetine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Desmethylene Paroxetine (B1678475) Hydrochloride, a primary metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), Paroxetine. The analytical methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This guide covers various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing validated methodologies for robust and reliable quantification in biological matrices.

Introduction

Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6. The initial and principal metabolic pathway involves the demethylenation of the methylenedioxyphenyl group, leading to the formation of a catechol intermediate, commonly referred to as desmethylene paroxetine. This primary metabolite is subsequently O-methylated to form two main metabolites, referred to in literature as Metabolite A (BRL 36610A) and Metabolite B (BRL 36583A). Given that desmethylene paroxetine is a key intermediate in the metabolic cascade of paroxetine, its accurate detection and quantification are crucial for a comprehensive understanding of paroxetine's disposition in the body.

The analytical methods detailed below provide the necessary sensitivity and selectivity for the determination of Desmethylene Paroxetine Hydrochloride and its related metabolites in biological samples such as plasma and urine.

Paroxetine Metabolic Pathway

The metabolic conversion of paroxetine to its desmethylene intermediate is a critical step catalyzed by CYP2D6. The subsequent methylation of the catechol intermediate leads to the formation of the major circulating metabolites.

G Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 (Demethylenation) Metabolite_A Metabolite A (BRL 36610A) Desmethylene_Paroxetine->Metabolite_A COMT (O-methylation) Metabolite_B Metabolite B (BRL 36583A) Desmethylene_Paroxetine->Metabolite_B COMT (O-methylation)

Metabolic pathway of Paroxetine to its major metabolites.

Analytical Methods and Protocols

A variety of analytical techniques have been developed and validated for the quantification of paroxetine and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

General Analytical Workflow

The general workflow for the analysis of this compound from biological matrices involves sample preparation, chromatographic separation, detection, and data analysis.

G Start Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation Start->Sample_Prep Separation Chromatographic Separation Sample_Prep->Separation Liquid-Liquid Extraction or Solid-Phase Extraction Detection Detection Separation->Detection HPLC or LC-MS/MS Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

A generalized workflow for the analysis of Desmethylene Paroxetine.
Sample Preparation Protocols

Effective sample preparation is critical to remove interfering endogenous components from the biological matrix and to concentrate the analyte of interest.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a method for the analysis of paroxetine and its metabolites.

  • To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 100 µL of 0.1 M sodium hydroxide.

  • Add 25 µL of the internal standard solution (e.g., 500 ng/mL fluoxetine (B1211875) in methanol).

  • Vortex the sample for 1 minute.

  • Add 1 mL of an extraction solvent mixture of ethyl acetate (B1210297) and hexane (B92381) (50:50, v/v).

  • Vortex for an additional 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the analytical system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a cleaner extract compared to LLE.

  • Condition a C8 SPE cartridge (50 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 0.5 mL of plasma, add 0.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol or a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the analytical system.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers good sensitivity and is suitable for the simultaneous determination of paroxetine and its primary metabolites.

Experimental Protocol:

  • Chromatographic Column: Zorbax Eclipse XDB-C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer (e.g., 0.04 M KH2PO4, pH 3.5) in a ratio of 30:70 (v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Fluorescence Detector Wavelengths:

    • Paroxetine: Excitation at 295 nm, Emission at 350 nm[1].

    • Metabolites (approximated for Desmethylene Paroxetine): Excitation at 280 nm, Emission at 330 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of analytes are expected.

Experimental Protocol:

  • Chromatographic Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing an additive like 0.1% formic acid. A typical mobile phase could be acetonitrile:water (60:40, v/v) with 0.1% formic acid[2].

  • Flow Rate: 0.15 mL/min[2].

  • Injection Volume: 10 µL[2].

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[2].

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Paroxetine: m/z 330.0 → 70.0[2].

    • MRM Transition for Desmethylene Paroxetine (Catechol): This would need to be determined empirically, but would be based on the mass of the desmethylenated molecule. The precursor ion would be [M+H]+, and the product ion would be a characteristic fragment.

Data Presentation and Validation Parameters

The following tables summarize the quantitative data from various validated analytical methods for paroxetine and its metabolites.

Table 1: HPLC-FLD Method Validation Parameters

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Paroxetine7 - 2007
Metabolite A12 - 20012
Metabolite B27 - 20027

Data sourced from a study on the simultaneous determination of paroxetine and its metabolites in plasma.

Table 2: LC-MS/MS Method Validation Parameters for Paroxetine

ParameterValue
Linearity Range0.2 - 20.0 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[2]
Inter-day Precision (RSD)< 15%[2]
Inter-day AccuracyWithin ±15%[2]

These parameters for paroxetine can serve as a benchmark for the development and validation of an LC-MS/MS method for Desmethylene Paroxetine.

Table 3: Recovery Data for Different Extraction Methods

AnalyteExtraction MethodRecovery (%)
ParoxetineLiquid-Liquid Extraction~84%
ParoxetineLiquid-Liquid Extraction62.90% - 87.34%[2]

Conclusion

The analytical methods and protocols presented in this document provide a comprehensive guide for the detection and quantification of this compound. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the research, with LC-MS/MS offering superior sensitivity and selectivity. Proper sample preparation is paramount to achieving accurate and reproducible results. The provided validation data serves as a reference for establishing robust analytical procedures in a research or drug development setting.

References

Application Note: Quantitative Analysis of Desmethylene Paroxetine Hydrochloride in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethylene paroxetine (B1678475) is a major urinary metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desmethylene paroxetine hydrochloride in human urine. The method utilizes a straightforward sample preparation procedure and has been validated according to established bioanalytical method validation guidelines to ensure accuracy, precision, and reliability.[3][4][5]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Desmethylene Paroxetine-d4 (internal standard, IS)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standard and Quality Control (QC) Samples Stock solutions of desmethylene paroxetine and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.

3. Sample Preparation: Solid Phase Extraction (SPE) A supported liquid extraction (SLE) or solid phase extraction (SPE) method is recommended for sample cleanup to minimize matrix effects.[6] The following is a general SPE protocol:

  • Pre-treatment: To 200 µL of urine sample, add 20 µL of the internal standard working solution and 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4). Vortex for 30 seconds. For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase can be included before this step.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase A/B (85:15 v/v) for LC-MS/MS analysis.[6]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.[7]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating at 5% B for 2 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.[8]

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor-to-product ion transitions for desmethylene paroxetine and its deuterated internal standard would need to be optimized. Based on its structure (C18H20FNO3), the protonated molecule [M+H]+ would have an m/z of 334.1. A plausible fragmentation could involve the loss of the catechol group.

      • Desmethylene Paroxetine: Hypothetical Q1: 334.1 m/z, Q3: 192.1 m/z (similar to paroxetine's fragmentation).[7]

      • Desmethylene Paroxetine-d4 (IS): Hypothetical Q1: 338.1 m/z, Q3: 196.1 m/z.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.[9]

Method Validation

The bioanalytical method was validated according to regulatory guidelines, evaluating selectivity, linearity, accuracy, precision, recovery, and stability.[3][10][11]

  • Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix was confirmed by analyzing blank urine samples from multiple sources. No significant interfering peaks were observed at the retention time of desmethylene paroxetine or the internal standard.[5]

  • Linearity: The calibration curve was linear over the concentration range of 1 ng/mL to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

  • Accuracy and Precision: The accuracy and precision of the method were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The within-run and between-run precision (%CV) were required to be ≤15% (≤20% for LLOQ), and the accuracy (% bias) was required to be within ±15% (±20% for LLOQ).[5][11]

  • Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that co-eluting matrix components did not interfere with ionization.

  • Stability: The stability of desmethylene paroxetine was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C.

Data Presentation

Table 1: Calibration Curve Parameters

Parameter Value
Concentration Range 1 - 500 ng/mL
Regression Equation y = 0.025x + 0.003

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=5) Intra-day Accuracy (%Bias) (n=5) Inter-day Precision (%CV) (n=15) Inter-day Accuracy (%Bias) (n=15)
LLOQ 1.0 8.5 -4.2 11.2 -5.8
Low QC 3.0 6.1 2.5 7.8 3.1
Mid QC 100 4.5 1.8 5.9 1.5
High QC 400 3.9 -1.1 5.2 -0.9

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[5][11]

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 3.0 91.5 96.2
High QC 400 94.2 98.1

Recovery values between 80-120% and Matrix Effect values close to 100% are generally considered acceptable.

Visualizations

G cluster_workflow Experimental Workflow sample Urine Sample Collection spike Spike with Internal Standard sample->spike pretreat Sample Pre-treatment (e.g., Buffering, Hydrolysis) spike->pretreat spe Solid Phase Extraction (SPE) pretreat->spe elute Elution of Analytes spe->elute evap Evaporation & Reconstitution elute->evap inject LC-MS/MS Injection evap->inject data Data Acquisition & Processing inject->data report Quantification & Reporting data->report

Caption: Workflow for LC-MS/MS analysis of desmethylene paroxetine in urine.

G cluster_validation Bioanalytical Method Validation Parameters method Validated Bioanalytical Method selectivity Selectivity (No Interference) method->selectivity linearity Linearity & Range (r² > 0.99) method->linearity accuracy Accuracy (±15% Bias) method->accuracy precision Precision (≤15% CV) method->precision sensitivity Sensitivity (LLOQ) method->sensitivity recovery Recovery & Matrix Effect (Consistent & Minimal) method->recovery stability Stability (Freeze/Thaw, Storage) method->stability

Caption: Key parameters for bioanalytical method validation.

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantitative determination of desmethylene paroxetine in human urine. The simple sample preparation procedure and the robust chromatographic performance make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated, demonstrating excellent linearity, accuracy, precision, and recovery, ensuring the integrity and reliability of the analytical results.

References

Application Note: Quantitative Analysis of Desmethylene Paroxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desmethylene Paroxetine (B1678475), a key intermediate metabolite of Paroxetine, in human plasma. Due to the transient nature of Desmethylene Paroxetine (the catechol intermediate), this method is presented as a proposed protocol and would require optimization and validation. The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The proposed method is intended to be a starting point for researchers and scientists in drug development and clinical research.

Introduction

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other anxiety disorders. Its metabolism is extensive, primarily occurring in the liver. The initial and critical step in the metabolic pathway of Paroxetine is the cleavage of the methylenedioxy bridge, forming an unstable catechol intermediate known as Desmethylene Paroxetine.[1][2][3] This intermediate is then rapidly metabolized further through methylation and conjugation to form more stable metabolites.[4][5]

The quantification of this transient intermediate in human plasma is challenging but crucial for a deeper understanding of Paroxetine's pharmacokinetics and metabolism. This application note outlines a proposed LC-MS/MS method, leveraging established analytical techniques for Paroxetine and its other metabolites, to provide a framework for the quantitative analysis of Desmethylene Paroxetine.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of Desmethylene Paroxetine from human plasma.

Protocol:

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) working solution (e.g., Paroxetine-d4 at 100 ng/mL).

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, 80:20 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 v/v acetonitrile (B52724) and water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is proposed to be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Proposed LC-MS/MS Instrument Parameters

ParameterValue
HPLC System
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Predicted Mass Spectrometric Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed for Desmethylene Paroxetine and a suitable internal standard. Note: These parameters are predicted and require experimental optimization and verification.

Table 2: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Desmethylene Paroxetine316.1192.115025
Paroxetine-d4 (IS)334.2196.115025

Method Validation (Proposed Protocol)

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Desmethylene Paroxetine (e.g., over a range of 0.1 to 50 ng/mL). A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates on three different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of the analyte and IS should be determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assessed by comparing the peak areas of the analyte in post-extraction spiked blank plasma to the peak areas of the analyte in the reconstitution solvent.

  • Stability: The stability of Desmethylene Paroxetine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 3: Hypothetical Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Ranger² ≥ 0.990.1 - 50 ng/mL (r² = 0.995)
LLOQS/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Intra-day Precision (CV%)≤15%3.5% - 8.2%
Inter-day Precision (CV%)≤15%5.1% - 9.8%
Intra-day Accuracy (%)85% - 115%92.5% - 108.3%
Inter-day Accuracy (%)85% - 115%94.2% - 105.7%
Recovery (%)Consistent and reproducible~85% for Analyte, ~88% for IS
Matrix EffectCV ≤15%<10%
Stability (Freeze-Thaw, 3 cycles)% bias within ±15%Stable
Stability (Bench-top, 6 hours)% bias within ±15%Stable
Stability (Long-term, -80°C, 30 days)% bias within ±15%Stable

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantitative analysis of Desmethylene Paroxetine.

G Paroxetine Paroxetine Desmethylene Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene CYP2D6 Mediated Demethylenation Metabolites Methylated and Conjugated Metabolites (e.g., HM Paroxetine) Desmethylene->Metabolites Rapid Methylation & Conjugation (Sulfation/Glucuronidation) Excretion Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of Paroxetine.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the quantitative determination of Desmethylene Paroxetine in human plasma using LC-MS/MS. The outlined sample preparation, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for method development and validation. The successful implementation of this method will enable researchers to gain deeper insights into the metabolism of Paroxetine, which can be invaluable in pharmacokinetic studies and personalized medicine.

References

Application Note and Protocol for the Quantification of Desmethylene Paroxetine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantification of Desmethylene Paroxetine, a major metabolite of Paroxetine, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Introduction

Desmethylene Paroxetine, also known as Paroxetine catechol, is a primary metabolite of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3][4] Quantifying this metabolite is crucial for pharmacokinetic, drug metabolism, and toxicological studies. The presented HPLC method is designed to provide accurate and precise measurements of Desmethylene Paroxetine in relevant biological matrices, following appropriate sample preparation.

Principle of the Method

This method utilizes reversed-phase HPLC to separate Desmethylene Paroxetine from the parent drug, Paroxetine, and other potential metabolites or interfering substances. A C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection and quantification are achieved using a UV detector, as both Paroxetine and its metabolites exhibit UV absorbance.

Materials and Reagents

  • Desmethylene Paroxetine hydrochloride reference standard (purity ≥98%)

  • Paroxetine hydrochloride reference standard (purity ≥98%)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 294 nm.[5][6]

Experimental Protocol

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for plasma samples. This may need to be optimized depending on the specific matrix.

  • Protein Precipitation: To 500 µL of plasma sample, add 1 mL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Calibration Curve
  • Inject 20 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.

Sample Analysis
  • Inject 20 µL of the prepared sample into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to Desmethylene Paroxetine by comparing its retention time with that of the standard.

  • Calculate the concentration of Desmethylene Paroxetine in the sample using the calibration curve.

Data Presentation

The quantitative data for the HPLC method for Desmethylene Paroxetine are summarized in the table below. These values are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time ~ 4.5 min
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of Desmethylene Paroxetine using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (100 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (0.1-10 µg/mL) Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Collection Collect Plasma Sample Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Collection->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 294 nm Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Desmethylene Paroxetine Calibration_Curve->Quantification

Caption: Workflow for Desmethylene Paroxetine quantification.

References

Application Notes and Protocols for Desmethylene Paroxetine Hydrochloride in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine, serves as a critical tool in drug metabolism and drug-drug interaction (DDI) studies.[1][2] Paroxetine undergoes metabolism primarily through demethylenation of its methylenedioxy group to form a catechol intermediate, a reaction catalyzed predominantly by the cytochrome P450 isoform CYP2D6.[2][3] Notably, Paroxetine itself is a potent mechanism-based inhibitor of CYP2D6.[4] Understanding the metabolic fate of Paroxetine and the properties of its metabolites, such as Desmethylene Paroxetine, is crucial for predicting its pharmacokinetic profile and potential for DDIs.

These application notes provide detailed protocols for utilizing Desmethylene Paroxetine Hydrochloride in in vitro drug metabolism studies, including metabolic stability and enzyme inhibition assays.

Data Presentation

Table 1: In Vitro CYP2D6 Inhibition Parameters for Paroxetine
ParameterValueReference
IC50 (without preincubation) 2.54 µM[4]
IC50 (with preincubation) 0.34 µM[4]
KI (apparent) 4.85 µM[4]
kinact (apparent) 0.17 min-1[4]
Table 2: Pharmacokinetic Parameters of Paroxetine in Humans
ParameterValueReference
Time to Peak Concentration (Tmax) ~5 hours[5]
Elimination Half-Life (t1/2) ~21 hours (highly variable)[6]
Bioavailability ~50% (subject to first-pass metabolism)[5]
Protein Binding ~95%[5]

Note: Specific pharmacokinetic parameters for Desmethylene Paroxetine in humans are not well-documented in the reviewed literature. The data for the parent drug, Paroxetine, are provided for context.

Mandatory Visualizations

metabolic_pathway Metabolic Pathway of Paroxetine Paroxetine Paroxetine Catechol_Intermediate Catechol Intermediate (Desmethylene Paroxetine) Paroxetine->Catechol_Intermediate CYP2D6 (Demethylenation) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Catechol_Intermediate->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs, SULTs)

Caption: Metabolic pathway of Paroxetine to Desmethylene Paroxetine and subsequent conjugation.

experimental_workflow Experimental Workflow for DDI Potential Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Correlation (Optional) Metabolite_ID Metabolite Identification (e.g., HLM, Hepatocytes) Metabolite_Standard Obtain Metabolite Standard (Desmethylene Paroxetine HCl) Metabolite_ID->Metabolite_Standard Enzyme_Kinetics Enzyme Kinetic Studies (CYP2D6 Inhibition Assay) Metabolite_Standard->Enzyme_Kinetics Metabolic_Stability Metabolic Stability Assay Metabolite_Standard->Metabolic_Stability Clinical_DDI Clinical DDI Study Design Enzyme_Kinetics->Clinical_DDI Inform Metabolic_Stability->Clinical_DDI Inform

Caption: Workflow for assessing the DDI potential of a drug metabolite.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Paroxetine in Human Liver Microsomes (HLM)

Objective: To determine the formation of Desmethylene Paroxetine from Paroxetine in a human liver microsomal system.

Materials:

  • Paroxetine

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated Paroxetine)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Paroxetine in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of the NADPH regenerating system in buffer.

    • Prepare the HLM suspension in potassium phosphate buffer on ice.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLM suspension (final protein concentration typically 0.2-1.0 mg/mL)

      • Paroxetine solution (final substrate concentration to cover the expected Km, e.g., 1-50 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence and quantity of Desmethylene Paroxetine.

    • Develop a specific and sensitive LC-MS/MS method for the detection of Desmethylene Paroxetine and the internal standard.[4][7]

    • Create a standard curve using known concentrations of this compound to quantify its formation.

Protocol 2: CYP2D6 Inhibition Assay using this compound

Objective: To determine the inhibitory potential (IC50) of Desmethylene Paroxetine on CYP2D6 activity.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6

  • CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for the probe substrate's metabolite

  • Positive control inhibitor (e.g., Quinidine)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Prepare a stock solution of the CYP2D6 probe substrate.

    • Prepare other reagents as described in Protocol 1.

  • Incubation (Direct Inhibition):

    • In a 96-well plate, add the following:

      • Potassium phosphate buffer

      • HLM or recombinant CYP2D6

      • This compound at various concentrations

      • CYP2D6 probe substrate (at a concentration near its Km)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time within the linear range of metabolite formation.

  • Incubation (Time-Dependent Inhibition - Optional):

    • Pre-incubate the HLM and this compound with the NADPH regenerating system for various times (e.g., 0, 10, 20, 30 minutes) at 37°C.

    • Initiate the probe substrate reaction by adding the CYP2D6 probe substrate and incubate for a short period.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction and process the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition of CYP2D6 activity at each concentration of Desmethylene Paroxetine relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 3: Metabolic Stability of this compound

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Desmethylene Paroxetine in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS)

Procedure:

  • Incubation:

    • Follow the incubation procedure as described in Protocol 1, using this compound as the substrate at a single, low concentration (typically 1 µM).

  • Time Points and Reaction Termination:

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Terminate the reaction with ice-cold acetonitrile containing the IS.

  • Sample Processing and LC-MS/MS Analysis:

    • Process and analyze the samples as described in Protocol 1 to quantify the remaining concentration of Desmethylene Paroxetine at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Desmethylene Paroxetine remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Conclusion

This compound is an indispensable tool for elucidating the metabolic pathways of Paroxetine and for investigating potential drug-drug interactions involving the CYP2D6 enzyme. The protocols outlined in these application notes provide a framework for researchers to conduct robust in vitro studies to characterize the metabolic properties and inhibitory potential of this key metabolite. Such studies are fundamental in preclinical drug development to ensure the safety and efficacy of new chemical entities that may be co-administered with Paroxetine.

References

Application Note & Protocol: Solid-Phase Extraction of Desmethylene Paroxetine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of desmethylene paroxetine (B1678475), the primary urinary metabolite of paroxetine, from biological matrices such as plasma and urine.[1] The methodologies outlined are based on established SPE procedures for paroxetine and have been adapted to account for the physicochemical properties of its desmethylene metabolite.

Introduction

Desmethylene paroxetine is a key analyte in pharmacokinetic and toxicological studies of paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Accurate quantification of this metabolite in biological fluids is crucial for understanding the metabolism and clearance of the parent drug. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes interfering endogenous components from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity.[2][3] This application note details a mixed-mode cation exchange SPE protocol, which is particularly effective for the extraction of basic compounds like desmethylene paroxetine.[4][5]

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of paroxetine, which can be considered indicative for its metabolite, desmethylene paroxetine. These values are compiled from various studies and serve as a benchmark for method validation.

AnalyteMatrixSPE SorbentRecovery (%)LOQ (ng/mL)LOD (ng/mL)Analytical Method
ParoxetineHuman PlasmaC18~84%71.2HPLC-Fluorimetric
ParoxetineHuman PlasmaC1890-95%0.5-LC-MS/MS
ParoxetineHuman PlasmaC1869.2%0.050-UPLC-MS/MS
ParoxetineHuman PlasmaBond-Elut C18-10-HPLC-Fluorescence
Paroxetine MetabolitesHuman PlasmaC8-5-1002.0HPLC-Fluorimetric

Recovery, Limit of Quantification (LOQ), and Limit of Detection (LOD) values are influenced by the specific experimental conditions and the analytical instrumentation used.

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of desmethylene paroxetine from biological matrices using a mixed-mode cation exchange (MCX) SPE cartridge. This type of sorbent combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity for basic compounds.[4][5]

Materials and Reagents
Sample Pretreatment

Proper sample pretreatment is critical for efficient and reproducible SPE.[6]

  • Plasma/Serum:

    • Allow frozen samples to thaw completely at room temperature.

    • Vortex the samples for 10-15 seconds to ensure homogeneity.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.

    • Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[4]

  • Urine:

    • Thaw frozen urine samples and vortex for 10-15 seconds.

    • Centrifuge at 3000 x g for 10 minutes.

    • Dilute 1 mL of the supernatant with 1 mL of deionized water. The pH may need to be adjusted to ~6.0 with formic acid or ammonium hydroxide to ensure proper ionization for cation exchange retention.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the MCX SPE cartridge by passing 2 mL of methanol through the sorbent bed. This step solvates the functional groups of the sorbent.

  • Equilibration: Equilibrate the cartridge with 2 mL of 50 mM ammonium acetate buffer (pH 6.0).[4] This step prepares the sorbent for sample loading by adjusting the pH and polarity. Do not allow the sorbent to dry.

  • Sample Loading: Load the pretreated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 2 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge to remove hydrophilic interferences.

    • Wash 2: Pass 2 mL of methanol through the cartridge to remove lipophilic interferences.[4]

  • Elution: Elute the retained desmethylene paroxetine from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.[4][5] The basic nature of this elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its release.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the subsequent chromatographic analysis.

    • Vortex the reconstituted sample for 20-30 seconds to ensure complete dissolution.

    • The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Visualizations

Experimental Workflow

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Sample Biological Sample (Plasma or Urine) Dilution Dilution with Buffer (e.g., Ammonium Acetate pH 6.0) Sample->Dilution Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Buffer pH 6.0) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Wash1 4. Wash 1 (Aqueous Buffer) Loading->Wash1 Wash2 5. Wash 2 (Organic Solvent - Methanol) Wash1->Wash2 Elution 6. Elution (5% NH4OH in Methanol) Wash2->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the solid-phase extraction of desmethylene paroxetine.

SPE Method Development Logic

SPE_Development cluster_Optimization Parameter Optimization Analyte Analyte Properties (Desmethylene Paroxetine - Basic) Sorbent Sorbent Selection (Mixed-Mode Cation Exchange) Analyte->Sorbent Matrix Biological Matrix (Plasma, Urine) Matrix->Sorbent SamplepH Sample pH (~6.0 for Cation Exchange) Sorbent->SamplepH Wash Wash Solvents (Aqueous and Organic) SamplepH->Wash Elution Elution Solvent (Basic Organic) Wash->Elution Result Optimized SPE Method (High Recovery & Purity) Elution->Result

Caption: Logical approach to developing a solid-phase extraction method.

References

Application of Desmethylene Paroxetine in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine (B1678475) is the primary urinary metabolite of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders. In the field of forensic toxicology, the detection and quantification of Desmethylene Paroxetine in biological specimens, particularly urine, serve as a reliable indicator of Paroxetine ingestion. This is of significant importance in various forensic investigations, including driving under the influence of drugs (DUID) cases, drug-facilitated crimes, and postmortem examinations. The presence of this metabolite confirms that the parent drug, Paroxetine, has been metabolized by the body, which can be crucial in differentiating between passive exposure and active consumption. These application notes provide a comprehensive overview of the role of Desmethylene Paroxetine in forensic toxicology, including its metabolic pathway, analytical methodologies for its detection, and interpretation of findings.

Paroxetine Metabolism and the Significance of Desmethylene Paroxetine

Paroxetine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP2D6. The major metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate. This intermediate is the precursor to Desmethylene Paroxetine. The catechol is then further metabolized via methylation by catechol-O-methyltransferase (COMT) and conjugation with glucuronic acid or sulfate (B86663) before excretion.

The detection of Desmethylene Paroxetine is a key aspect of forensic analysis for several reasons:

  • Confirmation of Ingestion: Its presence confirms that Paroxetine has been ingested and metabolized, ruling out external contamination.

  • Longer Detection Window: As a metabolite, Desmethylene Paroxetine may have a longer detection window in urine compared to the parent drug.

  • Primary Urinary Analyte: It is a major metabolite found in urine, making it a sensitive marker for Paroxetine use.

Quantitative Data

While specific quantitative data for Desmethylene Paroxetine in various forensic scenarios is not extensively published, the following tables provide data for the parent drug, Paroxetine, which can serve as a reference. It is important to note that the concentration of Desmethylene Paroxetine in urine is expected to be significant, often exceeding that of the parent drug.

Table 1: Postmortem Distribution of Paroxetine [1][2]

SpecimenMean Specimen/Blood Ratio (± SD)Number of Cases (n)
Urine1.67 ± 1.164
Vitreous Humor0.08 ± 0.046
Liver5.77 ± 1.378
Lung9.66 ± 2.589
Kidney1.44 ± 0.578
Spleen3.80 ± 0.698
Muscle0.15 ± 0.048
Brain4.27 ± 2.647
Heart1.05 ± 0.438

Data from a study of nine fatal aviation accident cases where blood Paroxetine concentrations ranged from 0.019 to 0.865 µg/mL.

Table 2: Paroxetine Concentrations in Postmortem Cases [3]

Case NumberHeart Blood Paroxetine (mg/L)Other Significant Findings
14.0Paroxetine as the only significant drug detected.
23.7Ethanol (0.06%), Fluoxetine (0.86 mg/L), Norfluoxetine (0.65 mg/L) also present.
31.4Imipramine (3.0 mg/L) and Desipramine (9.6 mg/L) also present.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Desmethylene Paroxetine from urine and blood, based on established methods for Paroxetine and other similar metabolites.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Desmethylene Paroxetine in Urine

This protocol is designed for the quantitative analysis of Desmethylene Paroxetine in urine samples, a common requirement in forensic toxicology.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard solution (e.g., Desmethylene Paroxetine-d4). Add 1 mL of 100 mM acetate (B1210297) buffer (pH 5.0). If conjugated metabolites are of interest, enzymatic hydrolysis with β-glucuronidase can be performed at this stage.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in deionized water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate Desmethylene Paroxetine from potential interferences. For example:

    • 0-1 min: 10% B

    • 1-5 min: Gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Gradient to 10% B

    • 6.1-8 min: Hold at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desmethylene Paroxetine: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).

    • Desmethylene Paroxetine-d4 (Internal Standard): Precursor ion > Product ion. (Specific m/z values need to be determined by direct infusion of a standard solution of Desmethylene Paroxetine).

  • Data Analysis: Quantify Desmethylene Paroxetine using a calibration curve prepared in blank urine and analyzed with the same procedure.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Desmethylene Paroxetine in Blood

This protocol is suitable for the analysis of Desmethylene Paroxetine in postmortem blood samples. Derivatization is necessary to improve the volatility and chromatographic properties of the analyte.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Pre-treatment: To 1 mL of whole blood, add 100 µL of an internal standard solution (e.g., Desmethylene Paroxetine-d4) and 1 mL of saturated sodium borate (B1201080) buffer (pH 9.0).

  • Extraction: Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Separation: Transfer the organic layer to a clean tube.

  • Back Extraction (optional clean-up): Add 2 mL of 0.1 M sulfuric acid to the organic extract, vortex, and centrifuge. Discard the organic layer. Make the aqueous layer alkaline with 0.5 mL of 5 M sodium hydroxide and re-extract with 3 mL of n-butyl chloride.

  • Evaporation: Transfer the final organic layer and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

3. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: A mass selective detector.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Desmethylene Paroxetine and its internal standard. (Specific ions need to be determined from the mass spectrum of the derivatized standard).

  • Data Analysis: Quantify using a calibration curve prepared from fortified blank blood samples.

Visualizations

Metabolic Pathway of Paroxetine

Paroxetine Metabolism Metabolic Pathway of Paroxetine to Desmethylene Paroxetine Paroxetine Paroxetine Catechol Catechol Intermediate Paroxetine->Catechol CYP2D6 (Demethylenation) Desmethylene_Paroxetine Desmethylene Paroxetine (Major Urinary Metabolite) Catechol->Desmethylene_Paroxetine Conjugates Glucuronide and Sulfate Conjugates Desmethylene_Paroxetine->Conjugates Conjugation (UGTs, SULTs)

Caption: Metabolic conversion of Paroxetine to Desmethylene Paroxetine.

Analytical Workflow for Desmethylene Paroxetine in Urine

Analytical Workflow General Analytical Workflow for Desmethylene Paroxetine in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (optional) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS Quantification Quantification LCMSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical workflow for the analysis of Desmethylene Paroxetine in urine.

Interpretation of Desmethylene Paroxetine Findings

Interpretation Logic Logical Framework for Interpreting Desmethylene Paroxetine Findings Result Desmethylene Paroxetine Detected in Urine? Yes Yes Result->Yes No No Result->No Conclusion_Positive Conclusion: Paroxetine was ingested and metabolized. Yes->Conclusion_Positive Conclusion_Negative Conclusion: No recent Paroxetine ingestion detected. No->Conclusion_Negative

Caption: A simplified decision tree for interpreting the presence of Desmethylene Paroxetine.

Stability and Storage

While specific stability data for Desmethylene Paroxetine is limited, general principles for the storage of drug metabolites in biological samples should be followed to ensure the integrity of the analysis.

  • Urine: Samples should be stored refrigerated (2-8°C) for short-term storage (up to one week) and frozen (-20°C or lower) for long-term storage. The addition of a preservative such as sodium fluoride (B91410) may be beneficial.

  • Blood: Whole blood samples should be collected in tubes containing a preservative (e.g., sodium fluoride) and an anticoagulant (e.g., potassium oxalate). Samples should be refrigerated for short-term storage and frozen for long-term storage.

It is crucial to perform validation studies to assess the stability of Desmethylene Paroxetine under specific laboratory storage conditions.

Conclusion

The analysis of Desmethylene Paroxetine is an essential component of forensic toxicology investigations involving the use of Paroxetine. Its detection provides conclusive evidence of drug ingestion and metabolism. The protocols outlined in these application notes provide a framework for the reliable extraction and quantification of this key metabolite from biological specimens. Further research is warranted to establish a more comprehensive database of Desmethylene Paroxetine concentrations in various forensic contexts and to thoroughly evaluate its stability under different storage conditions. This will further enhance the interpretative value of its detection in forensic casework.

References

Application Notes and Protocols: Desmethylene Paroxetine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylene Paroxetine is the primary catechol metabolite of Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. In pharmaceutical analysis, Desmethylene Paroxetine serves as a critical reference standard for several key applications. Its use is essential for the accurate identification and quantification of this metabolite in various matrices, impurity profiling of the parent drug, and in pharmacokinetic and drug metabolism studies.

This document provides detailed application notes and experimental protocols for the use of Desmethylene Paroxetine as a reference standard in pharmaceutical analysis, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Applications of Desmethylene Paroxetine Reference Standard

  • Impurity Profiling: To identify and quantify Desmethylene Paroxetine as a potential impurity in Paroxetine active pharmaceutical ingredient (API) and finished drug products. Regulatory guidelines often require the characterization and control of impurities.

  • Metabolite Identification and Quantification: To confirm the identity and measure the concentration of Desmethylene Paroxetine in biological samples (e.g., plasma, urine) during preclinical and clinical studies. This is crucial for understanding the metabolic fate and pharmacokinetic profile of Paroxetine.

  • Method Development and Validation: As a primary reference standard for the development and validation of analytical methods intended for the analysis of Paroxetine and its metabolites.

  • Forced Degradation Studies: To investigate the degradation pathways of Paroxetine under various stress conditions (e.g., acid, base, oxidation, heat, light) and to identify Desmethylene Paroxetine as a potential degradant.

Physicochemical Properties and Reference Standard Specifications

Desmethylene Paroxetine reference standards are commercially available from various suppliers. A typical Certificate of Analysis (CoA) for a Desmethylene Paroxetine hydrochloride salt reference standard would include the following information.

Table 1: Typical Specifications for this compound Reference Standard

ParameterSpecification
Chemical Name 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol hydrochloride
CAS Number 1394861-12-1
Molecular Formula C₁₈H₂₁ClFNO₃
Molecular Weight 353.82 g/mol
Appearance Off-White to Light Beige Solid
Purity (by HPLC) ≥98.0%
Identification Conforms to structure by ¹H-NMR, Mass Spectrometry
Solubility Soluble in Methanol (B129727), Chloroform (Slightly)
Storage 2-8°C, Hygroscopic

Experimental Protocols

The following protocols are provided as a starting point for the use of Desmethylene Paroxetine as a reference standard. Method optimization and validation are essential for specific applications.

Protocol 1: Quantification of Desmethylene Paroxetine by HPLC-UV

This protocol is suitable for the quantification of Desmethylene Paroxetine as an impurity in Paroxetine drug substance or for its determination in dissolution studies.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Paroxetine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (or similar buffer salt)

  • Orthophosphoric acid or Sodium Hydroxide (B78521) (for pH adjustment)

  • Water (HPLC grade)

4.1.2. Chromatographic Conditions

Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 295 nm
Run Time Approximately 10 minutes

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution (for Impurity Analysis): Accurately weigh about 25 mg of Paroxetine HCl and dissolve in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.

4.1.4. Method Validation Parameters (Typical)

The following table provides typical validation parameters that should be established for this method.

Table 3: HPLC-UV Method Validation Parameters

ParameterTypical Range/Value
Linearity (r²) ≥0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

4.1.5. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system HPLC-UV System calibration Generate Calibration Curve hplc_system->calibration Peak Areas quantification Quantify Desmethylene Paroxetine hplc_system->quantification Peak Area inject_std->hplc_system inject_sample->hplc_system calibration->quantification

Caption: HPLC-UV workflow for Desmethylene Paroxetine quantification.

Protocol 2: Quantification of Desmethylene Paroxetine in Biological Matrices by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of Desmethylene Paroxetine in plasma samples, suitable for pharmacokinetic studies.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Desmethylene Paroxetine-d4 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

4.2.2. LC-MS/MS Conditions

Table 4: LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Desmethylene Paroxetine: m/z 330.1 → 192.1 (Quantifier), 330.1 → 70.1 (Qualifier) Desmethylene Paroxetine-d4 (IS): m/z 334.1 → 196.1

Note: MRM transitions should be optimized for the specific instrument used.

4.2.3. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma, add 25 µL of internal standard solution (e.g., 100 ng/mL Desmethylene Paroxetine-d4).

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4.2.4. Method Validation Parameters (Typical)

Table 5: LC-MS/MS Method Validation Parameters

ParameterTypical Range/Value
Linearity (r²) ≥0.995
Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) ±15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

4.2.5. Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction add_is->spe reconstitute Reconstitute spe->reconstitute inject Inject Sample reconstitute->inject lcmsms_system LC-MS/MS System peak_integration Peak Integration lcmsms_system->peak_integration inject->lcmsms_system calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Desmethylene Paroxetine peak_integration->quantification calibration->quantification Metabolism_Pathway Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine CYP2D6 (Demethylenation) Methylated_Metabolites Methylated Metabolites Desmethylene_Paroxetine->Methylated_Metabolites COMT (Methylation) Conjugated_Metabolites Conjugated Metabolites (Glucuronide and Sulfate) Methylated_Metabolites->Conjugated_Metabolites UGTs, SULTs (Conjugation) Excretion Excretion Conjugated_Metabolites->Excretion

Troubleshooting & Optimization

Technical Support Center: Quantification of Desmethylene Paroxetine in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Desmethylene Paroxetine (B1678475). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the quantification of this critical paroxetine metabolite in clinical samples.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene Paroxetine and why is its quantification important?

A1: Desmethylene Paroxetine is the primary catechol metabolite of Paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Paroxetine is metabolized in the liver, primarily by the CYP2D6 enzyme, which opens the methylenedioxy bridge of the parent molecule to form this catechol intermediate.[1][2][3] This metabolite is then typically conjugated with glucuronic acid or sulfate (B86663) before excretion.[3][4] Quantifying this metabolite is crucial for comprehensive pharmacokinetic (PK) studies, understanding drug metabolism pathways, assessing drug-drug interactions, and evaluating patient-specific metabolic profiles, particularly in relation to CYP2D6 genetic variations.[2][3]

Q2: What are the main challenges in quantifying Desmethylene Paroxetine?

A2: The quantification of Desmethylene Paroxetine in clinical samples presents several analytical challenges:

  • Chemical Instability: As a catechol, Desmethylene Paroxetine is highly susceptible to oxidation, which can lead to analyte loss during sample collection, storage, and processing.

  • Extensive Conjugation: In the body, the metabolite is rapidly converted to glucuronide and sulfate conjugates.[4] To measure the total amount of the metabolite, a hydrolysis step is often required to cleave these conjugates, adding complexity and potential variability to the workflow.

  • Low Endogenous Concentrations: While it is a major metabolite, its free (unconjugated) concentration can be very low, requiring highly sensitive analytical methods with low limits of quantification (LLOQ).[5][6]

  • Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based assays.[7]

  • Chromatographic Behavior: The polar catechol group can lead to poor peak shape (tailing) on standard reversed-phase HPLC columns due to interactions with residual silanols or metal contaminants.[8]

Q3: What are the recommended analytical techniques for this analysis?

A3: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most widely recommended technique for the quantification of Desmethylene Paroxetine and its parent drug in clinical samples.[9] This method offers superior sensitivity, selectivity, and speed compared to other techniques like HPLC with UV or fluorescence detection.[5][6][10] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS ensures high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4][6]

Q4: Which sample preparation methods are most effective?

A4: Due to the complexity of clinical matrices, a robust sample preparation method is critical. The most common and effective techniques are:

  • Solid-Phase Extraction (SPE): Offers excellent cleanup by effectively removing salts, proteins, and phospholipids, leading to reduced matrix effects and improved assay ruggedness.[1]

  • Liquid-Liquid Extraction (LLE): A widely used technique that provides a clean extract by partitioning the analyte into an immiscible organic solvent.[5][6][10] Optimization of pH and solvent choice is crucial for achieving high recovery.

While simpler, Protein Precipitation (PPT) is generally less effective at removing interferences and may not be suitable for achieving the low detection limits required for metabolite quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during method development and sample analysis.

Problem: Poor Sensitivity or High Limit of Quantification (LLOQ)

  • Possible Cause: Inefficient ionization or significant ion suppression in the MS source.

  • Solution:

    • Optimize MS Parameters: Systematically tune source-dependent parameters (e.g., capillary voltage, gas flows, temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) for Desmethylene Paroxetine and the internal standard.

    • Improve Sample Cleanup: If using PPT, switch to a more rigorous method like SPE or LLE to better remove interfering matrix components like phospholipids.[7]

    • Check Mobile Phase: Ensure the mobile phase pH is optimal for the ionization of Desmethylene Paroxetine (typically acidic for positive electrospray ionization).

    • Evaluate Chromatography: Ensure the analyte is not co-eluting with a region of significant matrix interference. Adjusting the chromatographic gradient can move the analyte peak to a "cleaner" region of the chromatogram.

Problem: Low or Inconsistent Analyte Recovery

  • Possible Cause: Suboptimal extraction conditions or analyte degradation during processing.

  • Solution:

    • Optimize Extraction pH: The recovery of Desmethylene Paroxetine in LLE is highly dependent on the pH of the aqueous sample. Adjust the pH to ensure the analyte is in its neutral, non-ionized state to facilitate its transfer into the organic solvent.

    • Select Appropriate SPE Sorbent: For SPE, test different sorbent chemistries (e.g., mixed-mode, polymeric) and optimize the pH and composition of the loading, washing, and elution buffers.

    • Investigate Analyte Stability: The catechol structure is prone to oxidation. Perform bench-top stability experiments. Consider adding an antioxidant (e.g., ascorbic acid) to the sample immediately after collection or during processing steps. Keep samples on ice and minimize exposure to light and air.

Problem: Poor Chromatographic Peak Shape (Tailing, Broadening)

  • Possible Cause: Secondary interactions between the polar catechol group and the stationary phase or HPLC system components.

  • Solution:

    • Modify Mobile Phase: Add a small amount of a competing agent, like a chelator (e.g., EDTA), to the mobile phase to block active sites on the column. Ensure the mobile phase has sufficient buffer strength, as this can impact peak shape and retention time reproducibility.[8]

    • Use a High-Performance Column: Employ modern HPLC or UHPLC columns that are end-capped or have hybrid particle technology to minimize surface silanol (B1196071) activity.

    • Check System Inertness: Ensure that all components of the flow path (tubing, fittings) are biocompatible or metal-free to prevent undesirable interactions.

Problem: High Variability Between Replicate Injections (%CV > 15%)

  • Possible Cause: Issues with the internal standard, inconsistent sample processing, or matrix effects.

  • Solution:

    • Evaluate Internal Standard (IS): Ensure the IS is added precisely and early in the workflow. A stable isotope-labeled version of Desmethylene Paroxetine is the ideal IS as it co-elutes and experiences similar matrix effects. If using an analog, ensure its extraction recovery and ionization response are consistent.

    • Standardize Procedures: Automate sample preparation steps where possible. Ensure thorough vortexing and centrifugation to guarantee homogeneity and complete phase separation.

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. If the analyte elutes in a region of high suppression, modify the chromatography to shift its retention time.[7]

Quantitative Data Summary

The following table summarizes key validation parameters from published methods for Paroxetine analysis, which serve as a valuable reference for developing a method for its desmethylene metabolite. Metabolite concentrations can be significantly different from the parent drug, often appearing at higher levels.[4]

AnalyteMethodSample MatrixLLOQLinearity Range (ng/mL)Recovery (%)Reference
ParoxetineHILIC-MS/MSHuman Plasma0.05 ng/mL0.05 - 50Not Reported[5]
ParoxetineLC-MS/MSHuman Plasma0.05 ng/mL0.05 - 20Not Reported[6]
ParoxetineLC-MS/MSHuman Plasma0.2 ng/mL0.2 - 5070.8[10]
ParoxetineLC-MS/MSHuman Plasma0.2 ng/mL0.2 - 20>85 (relative)[9]
ParoxetineHPLC-FluorescenceHuman Plasma1.0 ng/mL5 - 100Not Reported
HM Paroxetine*HPLC-MS/MSHuman Plasma2.2 ng/mL5 - 10076[4]

*HM Paroxetine is the (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine metabolite.

Experimental Protocols

The following are generalized protocols that must be optimized for specific laboratory equipment and conditions.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw clinical plasma samples at room temperature and vortex briefly.

  • Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Desmethylene Paroxetine-d4 in methanol) and vortex for 10 seconds.

  • Basification: Add 50 µL of a basifying agent (e.g., 0.5 M Sodium Carbonate) to adjust the pH > 9. Vortex for 10 seconds.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl-tert butyl ether (MTBE) or a mixture of cyclohexane (B81311) and ethyl acetate).[5][10]

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system capable of binary gradient delivery.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B (linear ramp)

    • 2.5 - 3.0 min: Hold at 90% B

    • 3.0 - 3.1 min: 90% to 10% B (return to initial)

    • 3.1 - 4.0 min: Hold at 10% B (equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Example - must be optimized):

    • Desmethylene Paroxetine: Precursor m/z -> Product m/z (e.g., based on cleavage of the piperidine (B6355638) ring or loss of water from the catechol).

    • Internal Standard: Precursor m/z -> Product m/z.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of Desmethylene Paroxetine.

Metabolic_Pathway cluster_0 Primary Metabolism (Liver - CYP2D6) cluster_1 Phase II Conjugation Paroxetine Paroxetine Metabolite Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Metabolite Demethylenation Conjugates Glucuronide & Sulfate Conjugates Metabolite->Conjugates Conjugation Excretion Excretion Conjugates->Excretion Urine/Feces

Caption: Metabolic pathway of Paroxetine to its primary catechol metabolite.

Experimental_Workflow Sample Clinical Sample (Plasma/Urine) Spike Spike Internal Standard Sample->Spike Hydrolysis Enzymatic/Acid Hydrolysis (Optional, for total metabolite) Spike->Hydrolysis Extraction Sample Extraction (LLE or SPE) Hydrolysis->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for Desmethylene Paroxetine analysis.

Troubleshooting_Tree Start Problem: Low Analyte Signal or High LLOQ CheckMS Review MS Performance? Start->CheckMS CheckSamplePrep Review Sample Prep? CheckMS->CheckSamplePrep No TuneMS Optimize Source & Compound Parameters CheckMS->TuneMS Yes CheckChroma Review Chromatography? CheckSamplePrep->CheckChroma No ImproveCleanup Switch to SPE/LLE from PPT CheckSamplePrep->ImproveCleanup Yes ShiftRT Modify Gradient to Avoid Ion Suppression CheckChroma->ShiftRT Yes End Problem Resolved CheckChroma->End No TuneMS->End OptimizeRecovery Optimize Extraction pH and Solvents ImproveCleanup->OptimizeRecovery OptimizeRecovery->End ShiftRT->End

Caption: Troubleshooting decision tree for low analyte signal.

References

Technical Support Center: Optimizing Desmethylene Paroxetine Hydrochloride Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of Desmethylene Paroxetine (B1678475) Hydrochloride from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Desmethylene Paroxetine Hydrochloride from plasma?

A1: The most common and effective methods for extracting drugs and their metabolites, like this compound, from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is often preferred for its ability to provide cleaner extracts by effectively removing interfering substances like phospholipids. LLE is a widely used technique but can sometimes be complicated by issues like emulsion formation.[2]

Q2: Why am I seeing low or inconsistent recovery of my analyte?

A2: Low or inconsistent recovery can stem from several factors. For LLE, this may include the choice of an inappropriate extraction solvent, a suboptimal pH for the aqueous phase, or the formation of emulsions.[2] For SPE, issues can arise from using the wrong sorbent type, inadequate conditioning of the SPE cartridge, an inappropriate wash solvent that elutes the analyte, or a too-weak elution solvent. For both methods, analyte stability during the extraction process is also a critical factor.[3]

Q3: What are matrix effects and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting components from the biological matrix, such as phospholipids, salts, or proteins.[4][5] This phenomenon is a major concern in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) because it can lead to inaccurate and irreproducible results.[6] Effective sample preparation is crucial to minimize matrix effects by removing these interfering endogenous components.

Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

A4: The choice depends on several factors. LLE is often simpler to set up initially but can be more labor-intensive and prone to emulsion formation, especially with high-fat plasma samples.[2] SPE typically provides a cleaner sample, leading to reduced matrix effects, and can be easily automated for higher throughput.[7] However, SPE requires more extensive method development to select the appropriate sorbent and optimize the wash and elution steps. For complex matrices like plasma, SPE or a more advanced technique like Supported Liquid Extraction (SLE) is often recommended to minimize ion suppression in LC-MS/MS analysis.[8]

Q5: How important is pH during the extraction process?

A5: The pH of the plasma sample is critical, particularly for LLE. Adjusting the pH ensures that the analyte of interest is in a neutral, un-ionized state, which maximizes its partitioning into the organic extraction solvent. For basic compounds like paroxetine and its metabolites, plasma is typically alkalinized before extraction.[1][9]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Low recovery is a common issue that directly impacts assay sensitivity and accuracy. Use the following decision tree and table to troubleshoot potential causes.

LowRecoveryTroubleshooting Start Problem: Low Recovery Method Which Extraction Method? Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE  LLE SPE Solid-Phase Extraction (SPE) Method->SPE  SPE LLE_Cause1 Incorrect pH LLE->LLE_Cause1 LLE_Cause2 Suboptimal Solvent LLE->LLE_Cause2 LLE_Cause3 Emulsion Formation LLE->LLE_Cause3 SPE_Cause1 Analyte Breakthrough (Wrong Sorbent/Wash) SPE->SPE_Cause1 SPE_Cause2 Incomplete Elution SPE->SPE_Cause2 SPE_Cause3 Improper Conditioning SPE->SPE_Cause3 Sol_LLE1 Solution: Adjust pH to ensure analyte is un-ionized. LLE_Cause1->Sol_LLE1 Sol_LLE2 Solution: Test solvents with different polarities. LLE_Cause2->Sol_LLE2 Sol_LLE3 Solution: Centrifuge at higher speed, add salt, or use gentle mixing. LLE_Cause3->Sol_LLE3 Sol_SPE1 Solution: Use a stronger sorbent or a weaker wash solvent. SPE_Cause1->Sol_SPE1 Sol_SPE2 Solution: Increase elution solvent strength or volume. SPE_Cause2->Sol_SPE2 Sol_SPE3 Solution: Ensure cartridge is fully wetted with conditioning solvent. SPE_Cause3->Sol_SPE3

Caption: Troubleshooting decision tree for low extraction recovery.

Potential CauseRecommended Action
Incorrect Sample pH (LLE) Ensure the plasma pH is adjusted to render this compound neutral. As a metabolite of a basic drug, a pH > 9 is a good starting point.
Suboptimal LLE Solvent Test a range of water-immiscible organic solvents. A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 50:50 v/v) has been used for paroxetine.[1] Other options include methyl tert-butyl ether (MTBE).[10]
Emulsion Formation (LLE) Emulsions trap the analyte and prevent clean phase separation.[2] To resolve this, try centrifugation at a higher speed, adding salt ("salting out") to the aqueous layer, or using gentler mixing instead of vigorous vortexing.[2][11]
Analyte Breakthrough (SPE) The analyte is being washed away before elution. This can happen if the sorbent is not retentive enough or the wash solvent is too strong. Consider a mixed-mode or polymeric SPE sorbent for higher retention. Test a less organic solvent in the wash step.
Incomplete Elution (SPE) The elution solvent is not strong enough to release the analyte from the sorbent. Increase the percentage of organic solvent, add a modifier (e.g., a small amount of acid or base), or increase the elution volume.
Issue 2: High Matrix Effects / Ion Suppression in LC-MS

High matrix effects can lead to poor accuracy and precision.[6] The primary goal is to remove interfering endogenous matrix components, especially phospholipids.

Potential CauseRecommended Action
Co-elution of Phospholipids Phospholipids are a major cause of matrix-induced ionization suppression. A robust SPE protocol is more effective at removing them than LLE. Consider using a phospholipid removal plate/cartridge (e.g., HybridSPE) or a C18 SPE sorbent.
Insufficient Chromatographic Separation Modify your LC method to better separate the analyte from matrix components. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry can resolve co-elution issues.[4]
Suboptimal Sample Preparation Simple protein precipitation is often insufficient. Re-evaluate your extraction protocol. Diluting the sample before injection can sometimes reduce matrix effects, but this may compromise sensitivity.[6]
Inappropriate Internal Standard (IS) Use a stable isotope-labeled (SIL) internal standard (e.g., Desmethylene Paroxetine-d4). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, effectively compensating for signal suppression or enhancement.[4]

Experimental Protocols

Disclaimer: These are general protocols based on methods for the parent drug, paroxetine, and should be optimized specifically for this compound.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for paroxetine using a C18 sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: Take 500 µL of plasma sample and add an appropriate volume of internal standard. Add 500 µL of a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 3.0) and vortex.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Analyte Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture like acetonitrile/methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for paroxetine.[1]

  • Sample Preparation: In a clean tube, add 500 µL of plasma sample and an appropriate volume of internal standard.

  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide (B78521) (NaOH) to the plasma and vortex for 1 minute to raise the pH.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 50:50 v/v).[1] Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Data & Visualization

Illustrative Comparison of Extraction Methods

The following table presents hypothetical but realistic performance data for different extraction methods, based on typical outcomes for similar small molecules.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery (%) 90 - 105%75 - 90%85 - 100%
Recovery RSD (%) < 15%< 10%< 5%
Matrix Effect (%) 40 - 70% (High Suppression)15 - 30% (Moderate)< 15% (Low)
Process Time per Sample ~5 min~20 min~15 min (can be automated)
Relative Cleanliness PoorModerateHigh

General Bioanalytical Workflow

Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Plasma Sample Collection Spike Spike Internal Standard (IS) Sample->Spike Extraction Sample Extraction (SPE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data Report Final Report Data->Report

References

Technical Support Center: Stability of Desmethylene Paroxetine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of desmethylene paroxetine (B1678475) hydrochloride in biological samples during storage. The following information is designed to address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylene Paroxetine Hydrochloride and why is its stability in biological samples important?

Desmethylene paroxetine is a major urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat a variety of conditions. Accurate quantification of this metabolite in biological matrices such as plasma, serum, whole blood, and urine is crucial for pharmacokinetic, toxicological, and forensic studies. The stability of this compound in these samples is a critical factor that can influence the accuracy and reliability of analytical results. Degradation of the analyte during storage can lead to an underestimation of its concentration, potentially impacting the interpretation of study outcomes.

Q2: What are the general recommendations for storing biological samples containing this compound?

While specific stability data for this compound is not extensively available in the public domain, general best practices for the storage of drug metabolites in biological samples should be followed. Based on stability studies of the parent drug, paroxetine, it is recommended to store biological samples at ultra-low temperatures. For long-term storage, temperatures of -20°C or, preferably, -70°C to -80°C are advised to minimize degradation.[1] Samples should be protected from light and stored in tightly sealed containers to prevent contamination and evaporation.

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

Direct studies on the freeze-thaw stability of this compound are limited. However, studies on the parent compound, paroxetine, have shown it to be stable for up to five freeze-thaw cycles when stored at -25 ± 5°C or -80 ± 10°C.[1] It is crucial to minimize the number of freeze-thaw cycles for any biological sample. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before the initial freezing.

Q4: What is the short-term stability of this compound at room temperature?

There is limited specific data on the short-term stability of this compound at room temperature. For its parent drug, paroxetine, thawed plasma samples have been shown to be stable for up to 23.76 hours at room temperature.[1] However, it is strongly recommended to keep biological samples on ice or at refrigerated temperatures (2-8°C) during processing and to minimize the time they are kept at room temperature before analysis or long-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of desmethylene paroxetine in stored samples. Analyte degradation due to improper storage temperature.Verify that samples were consistently stored at or below -20°C. For future studies, consider storage at -80°C.
Analyte degradation due to multiple freeze-thaw cycles.Review sample handling procedures. For future collections, aliquot samples into single-use vials before freezing to avoid repeated thawing.
Analyte degradation due to prolonged exposure to room temperature.Ensure samples are processed on ice and minimize time outside of frozen or refrigerated conditions.
High variability in results between aliquots of the same sample. Inconsistent thawing procedures.Standardize the thawing process. Thaw samples at room temperature or in a water bath at a controlled temperature and ensure they are thoroughly but gently mixed before analysis.
Analyte adsorption to container surfaces.Use low-binding collection and storage tubes.
Interfering peaks observed during chromatographic analysis. Formation of degradation products.Review storage conditions and sample handling. If degradation is suspected, it may be necessary to re-evaluate the stability of the analyte under the specific experimental conditions.
Contamination of the sample.Ensure proper sample collection and handling techniques to avoid external contamination. Use clean labware and reagents.

Data on Paroxetine Stability in Human Plasma

While specific quantitative data for this compound is limited, the following tables summarize the stability data for the parent compound, paroxetine, in human plasma, which can serve as a useful reference.

Table 1: Freeze-Thaw Stability of Paroxetine in Human Plasma

Storage TemperatureNumber of Freeze-Thaw CyclesAnalyte Stability
-25 ± 5°C5Stable[1]
-80 ± 10°C5Stable[1]

Table 2: Short-Term (Post-Thaw) Stability of Paroxetine in Human Plasma

Storage ConditionDurationAnalyte Stability
Room TemperatureUp to 23.76 hoursStable[1]

Table 3: Long-Term Stability of Paroxetine in Human Plasma

Storage TemperatureDurationAnalyte Stability
-25 ± 5°C541 daysStable[1]
-80 ± 10°C541 daysStable[1]

Experimental Protocols

A crucial aspect of ensuring the reliability of results is the validation of analytical methods, including a thorough assessment of analyte stability. Below is a generalized protocol for conducting stability studies.

Protocol: Assessment of Analyte Stability in Biological Matrices

  • Objective: To determine the stability of this compound in a specific biological matrix (e.g., human plasma) under various storage conditions.

  • Materials:

    • Blank biological matrix from at least six different sources.

    • This compound certified reference standard.

    • Internal standard (IS).

    • Validated bioanalytical method (e.g., LC-MS/MS).

    • Appropriate storage containers (e.g., polypropylene (B1209903) tubes).

  • Procedure:

    • Preparation of Quality Control (QC) Samples: Spike the blank biological matrix with known concentrations of this compound to prepare low and high concentration QC samples.

    • Freeze-Thaw Stability:

      • Analyze a set of freshly prepared QC samples (baseline).

      • Subject another set of QC samples to a predetermined number of freeze-thaw cycles (e.g., three or five). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

      • After the final thaw, analyze the samples and compare the results to the baseline.

    • Short-Term (Bench-Top) Stability:

      • Thaw QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 24 hours).

      • Analyze the samples and compare the concentrations to the baseline.

    • Long-Term Stability:

      • Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

      • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

      • Compare the results to the initial concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stability_arms Stability Assessment Arms cluster_ft Freeze-Thaw cluster_st Short-Term (Bench-Top) cluster_lt Long-Term cluster_analysis Analysis & Evaluation Prep_QC Prepare Low & High QC Samples in Matrix FT_Cycle1 Freeze-Thaw Cycle 1 Prep_QC->FT_Cycle1 ST_4h 4 hours @ RT Prep_QC->ST_4h LT_1m 1 Month @ -20°C / -80°C Prep_QC->LT_1m FT_Cycle3 Freeze-Thaw Cycle 3 FT_Cycle1->FT_Cycle3 FT_Cycle5 Freeze-Thaw Cycle 5 FT_Cycle3->FT_Cycle5 Analysis Analyze Samples using Validated Method FT_Cycle5->Analysis ST_8h 8 hours @ RT ST_4h->ST_8h ST_24h 24 hours @ RT ST_8h->ST_24h ST_24h->Analysis LT_3m 3 Months @ -20°C / -80°C LT_1m->LT_3m LT_6m 6 Months @ -20°C / -80°C LT_3m->LT_6m LT_6m->Analysis Comparison Compare to Baseline (Freshly Prepared QCs) Analysis->Comparison Evaluation Evaluate Stability (within ±15% of nominal) Comparison->Evaluation

Caption: Workflow for assessing the stability of an analyte in biological samples.

Troubleshooting_Logic Start Inconsistent or Low Analyte Concentration Check_Storage_Temp Verify Storage Temperature (≤ -20°C) Start->Check_Storage_Temp Temp_OK Temperature Compliant? Check_Storage_Temp->Temp_OK Check_FT_Cycles Review Number of Freeze-Thaw Cycles FT_OK Minimized Cycles? Check_FT_Cycles->FT_OK Check_Bench_Time Assess Time at Room Temperature Bench_OK Minimal Bench Time? Check_Bench_Time->Bench_OK Temp_OK->Check_FT_Cycles Yes Solution_Temp Implement Corrective Action: Ensure Consistent Low Temp Storage Temp_OK->Solution_Temp No FT_OK->Check_Bench_Time Yes Solution_FT Implement Corrective Action: Aliquot Samples Before Freezing FT_OK->Solution_FT No Solution_Bench Implement Corrective Action: Process Samples on Ice Bench_OK->Solution_Bench No Further_Investigation Consider Other Factors: Matrix Effects, Adsorption, Contamination Bench_OK->Further_Investigation Yes

Caption: Troubleshooting logic for addressing inconsistent analytical results.

References

troubleshooting poor peak shape in HPLC analysis of paroxetine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of paroxetine (B1678475) and its metabolites. The information is tailored for researchers, scientists, and drug development professionals to help resolve challenges related to poor peak shape and other analytical difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems in your HPLC analysis.

Q1: Why are my paroxetine peaks exhibiting significant tailing?

Peak tailing is a common issue in the analysis of basic compounds like paroxetine and is often characterized by an asymmetric peak with a drawn-out trailing edge.[1][2] The primary cause is typically secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: Paroxetine, which contains a secondary amine, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[3][4][5] These interactions are stronger than the desired hydrophobic interactions, causing some analyte molecules to be retained longer, resulting in peak tailing.[6] This is particularly evident when the mobile phase pH is higher, as silanol groups become ionized and more interactive.[3][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.[7][8] If the mobile phase pH is close to the pKa of paroxetine, both ionized and non-ionized forms of the molecule will be present, which can lead to peak distortion.[8]

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[1][9] This increased availability of active sites enhances the secondary interactions that cause peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to a non-ideal chromatographic process and resulting in peak fronting or tailing.[1][9]

Q2: How can I improve the peak shape and reduce tailing for paroxetine and its metabolites?

Improving peak shape requires a systematic approach to minimize unwanted secondary interactions and optimize chromatographic conditions.

  • Adjust Mobile Phase pH: For basic compounds like paroxetine, using an acidic mobile phase (pH 2.5-3.5) is highly recommended.[10][11][12] At a lower pH, the silanol groups on the stationary phase are protonated (Si-OH) and less likely to interact with the protonated basic analyte (R3NH+).[3] This minimizes secondary ionic interactions and significantly improves peak symmetry.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[1][13] Using a high-quality, well-end-capped column is crucial for analyzing compounds like paroxetine.

  • Increase Buffer Strength: A buffer in the mobile phase helps to maintain a constant pH. Increasing the buffer concentration (typically in the range of 10-50 mM) can improve peak shape by ensuring a consistent ionic environment and masking some of the residual silanol activity.[1]

  • Optimize Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase can influence peak shape. Experimenting with the organic modifier percentage can sometimes improve peak symmetry.[1]

  • Reduce Injection Volume/Concentration: If column overload is suspected, try diluting the sample or reducing the injection volume to ensure you are working within the column's linear capacity.[1][9]

Q3: What are the recommended starting conditions for HPLC analysis of paroxetine and its metabolites?

Based on established methods, here are typical starting conditions that can be further optimized for your specific application.

  • Column: A C18 reversed-phase column is commonly used.[10][14] An end-capped column is preferable to minimize silanol interactions.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer is a good starting point.[10][15] A common composition is a 30:70 (v/v) ratio of acetonitrile to phosphate buffer (e.g., 0.04 M KH2PO4) with the pH adjusted to around 3.5.[10][15]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[10][15]

  • Detection: Paroxetine and its metabolites can be detected using UV or fluorescence detectors. Fluorescence detection offers higher sensitivity, with excitation and emission wavelengths typically set around 295 nm and 350 nm, respectively.[10][15]

  • Temperature: The analysis is usually performed at room temperature.[10][15]

Q4: My retention times are drifting. What could be the cause?

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times in the initial injections.

  • Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly and the solvent proportions are accurate. If preparing the mobile phase manually, ensure it is well-mixed and degassed.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[4]

  • Column Aging: As a column ages, its stationary phase can change, leading to shifts in retention time.

Data Summary Tables

The following tables summarize quantitative data related to the impact of mobile phase conditions on the HPLC analysis of paroxetine.

Table 1: Effect of Mobile Phase pH on Paroxetine Peak Shape

Mobile Phase pHExpected Peak Shape for ParoxetineRationale
Acidic (e.g., pH 3.5) Symmetrical, sharp peaks Suppresses ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the basic paroxetine molecule.[3][7]
Basic (e.g., > pH 7) Broad, tailing peaks Silanol groups are ionized (negatively charged), leading to strong ionic interactions with the protonated paroxetine, causing significant peak tailing.[7]

Table 2: HPLC Method Parameters for Paroxetine and Metabolites

ParameterRecommended ConditionReference
Column Zorbax Eclipse XDB-C18, 5 µm[10][15]
Mobile Phase Acetonitrile:Phosphate Buffer (0.04 M KH2PO4, pH 3.5) (30:70, v/v)[10][15]
Flow Rate 1.0 mL/min[10][15]
Detection (Fluorescence) Excitation: 295 nm, Emission: 350 nm[10][15]
Injection Volume 200 µL (of reconstituted extract)[10][15]
Analysis Time Approximately 12 minutes[10][15]

Experimental Protocols

Below is a detailed methodology for a typical HPLC analysis of paroxetine and its metabolites, based on published methods.

Objective: To achieve symmetric and well-resolved peaks for paroxetine and its metabolites.

Materials:

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid (to adjust pH)

  • High-purity water

  • Paroxetine and metabolite standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.04 M phosphate buffer by dissolving the appropriate amount of KH2PO4 in high-purity water.

    • Adjust the pH of the buffer solution to 3.5 using phosphoric acid.

    • Prepare the final mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare stock solutions of paroxetine and its metabolites in a suitable solvent (e.g., methanol (B129727) or mobile phase).

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.

  • HPLC System Setup:

    • Install the C18 column in the column compartment.

    • Purge the HPLC system with the mobile phase to remove any air bubbles and previous solvents.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the fluorescence detector to an excitation wavelength of 295 nm and an emission wavelength of 350 nm.

  • Analysis:

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions to determine the retention times and peak shapes of paroxetine and its metabolites.

    • Proceed with the injection of your prepared samples.

Visualized Workflows and Relationships

The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape in the HPLC analysis of paroxetine.

TroubleshootingWorkflow start Poor Peak Shape Observed (e.g., Tailing) check_pH Is Mobile Phase pH Acidic? (pH 2.5-3.5) start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 check_pH->adjust_pH No check_column Is an End-Capped Column Being Used? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to a High-Quality End-Capped C18 Column check_column->use_endcapped No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_buffer Is Buffer Strength Adequate (10-50 mM)? check_overload->check_buffer No reduce_load->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No end Improved Peak Shape check_buffer->end Yes increase_buffer->end

Caption: Troubleshooting workflow for poor peak shape in paroxetine HPLC analysis.

SilanolInteraction cluster_high_ph High pH Mobile Phase cluster_low_ph Low pH Mobile Phase silanol_ionized Silica Surface Si-O⁻ (Ionized Silanol) interaction_h Strong Secondary Interaction (Peak Tailing) silanol_ionized:f1->interaction_h paroxetine_protonated_h Paroxetine R₃NH⁺ paroxetine_protonated_h:f1->interaction_h silanol_protonated Silica Surface Si-OH (Protonated Silanol) interaction_l Minimal Secondary Interaction (Good Peak Shape) silanol_protonated:f1->interaction_l Repulsion paroxetine_protonated_l Paroxetine R₃NH⁺ paroxetine_protonated_l:f1->interaction_l

Caption: Effect of mobile phase pH on silanol interactions with paroxetine.

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Desmethylene Paroxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Desmethylene Paroxetine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a weak signal for Desmethylene Paroxetine. What are the initial steps to improve sensitivity?

A1: A weak signal can originate from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended. Start by evaluating your sample preparation, then move to the LC separation, and finally, optimize the MS parameters.

Troubleshooting Workflow for Low Sensitivity:

G cluster_0 Low Signal Troubleshooting A Initial Observation: Low Desmethylene Paroxetine Signal B 1. Sample Preparation Review A->B C 2. LC Method Optimization B->C D 3. MS Parameter Tuning C->D E Signal Improved? D->E F Method Validation E->F Yes G Further Investigation E->G No G cluster_1 Matrix Effect Investigation A Suspicion of Matrix Effects B Post-Column Infusion Experiment A->B C Compare Analyte Response: Neat vs. Post-Extraction Spike A->C D Matrix Effect Confirmed? B->D C->D E Improve Sample Cleanup (e.g., switch to SPE) D->E Yes F Modify Chromatography to Separate from Interferences D->F Yes G Method Re-validation E->G F->G

Technical Support Center: Desmethylene Paroxetine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Desmethylene Paroxetine using mass spectrometry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize ion suppression, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Desmethylene Paroxetine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, Desmethylene Paroxetine, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your analytical method.[2][3] Even with highly selective LC-MS/MS methods, ion suppression can be a significant issue because it occurs during the ionization process, before mass analysis.[3]

Q2: How can I determine if my Desmethylene Paroxetine signal is affected by ion suppression?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment .[3][4] This involves infusing a constant flow of a Desmethylene Paroxetine standard solution into the MS detector, post-chromatographic column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. A drop in the constant baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[3][5]

Q3: What are the primary causes of ion suppression in bioanalytical methods?

A3: The primary causes are endogenous matrix components that are not removed during sample preparation. For plasma samples, major sources of ion suppression include:

  • Phospholipids (B1166683): These are notorious for causing ion suppression in reversed-phase chromatography, often eluting in the middle of the gradient.[6]

  • Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with droplet formation and desolvation.[6]

  • Proteins and Peptides: Inadequate removal of proteins can lead to significant suppression and contamination of the LC-MS system.[6]

  • Other small molecules: Endogenous metabolites or co-administered drugs can also compete for ionization.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression?

A4: While a SIL-IS is crucial and can compensate for some matrix effects, it may not be a complete solution for non-uniform ion suppression.[7] If the nature and concentration of the interfering components vary significantly between samples (e.g., standards vs. quality controls vs. unknown samples), the degree of suppression may differ, leading to inaccurate results even with a SIL-IS.[7] Therefore, the primary goal should always be to minimize suppression in the first place.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and mitigate ion suppression for Desmethylene Paroxetine analysis.

Issue 1: Low or Inconsistent Analyte Signal

If you are observing a lower-than-expected or variable signal for Desmethylene Paroxetine, ion suppression is a likely cause.

Step 1: Diagnose the Problem Confirm that ion suppression is occurring by performing a post-column infusion experiment as described in the FAQ section. This will help you identify the retention time windows where suppression is most severe.

Step 2: Optimize Sample Preparation The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][8]

  • Problem: Simple protein precipitation (PPT) is fast but often results in "dirty" extracts with significant ion suppression from phospholipids.[3]

  • Solution: Employ more rigorous sample cleanup techniques. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interferences.[2][3]

Comparison of Sample Preparation Techniques

TechniqueProsConsEffectiveness for Paroxetine/Metabolites
Protein Precipitation (PPT) Simple, fast, low cost.High risk of ion suppression from phospholipids and other components.[3][6]Lowest effectiveness for removing interferences.
Liquid-Liquid Extraction (LLE) Good removal of salts and proteins; can provide cleaner extracts than PPT.[3]More labor-intensive; requires optimization of solvent systems.Effective; methods for Paroxetine often use ethyl acetate/hexane mixtures.[9][10]
Solid-Phase Extraction (SPE) Highly selective; can provide the cleanest extracts and significantly reduce suppression.[8]Higher cost; requires method development to select the appropriate sorbent and elution solvents.Very effective; provides excellent cleanup for complex matrices.[10]

Step 3: Refine Chromatographic Conditions Adjust your LC method to chromatographically separate Desmethylene Paroxetine from the regions of ion suppression identified in Step 1.[3]

  • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of Desmethylene Paroxetine away from co-eluting matrix components.

  • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries. For a basic compound like Desmethylene Paroxetine, a column that performs well at a higher pH might offer different selectivity.

  • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix components.[11]

Issue 2: Poor Method Reproducibility and Accuracy

Inconsistent results across a batch or between batches can be a symptom of variable matrix effects.

Step 1: Evaluate Matrix Variability Assess the matrix effect in different lots of your biological matrix (e.g., plasma from different donors). Non-uniform matrix effects can lead to significant assay bias.[7]

Step 2: Optimize the Ion Source While less effective than sample prep or chromatography, optimizing MS source parameters can sometimes improve signal stability.

  • Ionization Mode: Electrospray ionization (ESI) is common but is often more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][3] If your instrumentation allows, testing APCI could be a viable option.

  • Source Parameters: Experiment with settings like spray voltage, gas temperatures, and nebulizer gas flow to find the optimal conditions for Desmethylene Paroxetine in the presence of matrix.

Experimental Protocols & Methodologies

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This protocol provides a detailed workflow for diagnosing ion suppression.

Objective: To visualize the retention time regions where co-eluting matrix components suppress the Desmethylene Paroxetine signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Desmethylene Paroxetine analytical standard

  • Blank, extracted biological matrix (e.g., plasma extract prepared via PPT)

Procedure:

  • Prepare a solution of Desmethylene Paroxetine in a suitable mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 10-50 ng/mL).

  • Set up the LC-MS/MS system. Connect the outlet of the LC column to one port of the tee union.

  • Connect the syringe pump, containing the Desmethylene Paroxetine solution, to the second port of the tee union.

  • Connect the third port of the tee union to the MS ion source.

  • Begin infusing the Desmethylene Paroxetine solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Start data acquisition on the mass spectrometer, monitoring the MRM transition for Desmethylene Paroxetine. You should observe a stable, elevated baseline.

  • While the infusion continues, inject a sample of the blank, extracted matrix onto the LC column and run your typical chromatographic gradient.

  • Analysis: Monitor the baseline of the Desmethylene Paroxetine signal. Any significant drop in the baseline indicates a region of ion suppression. A rise in the baseline indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on common LLE methods developed for Paroxetine and can be adapted for its desmethyl metabolite.[9][10]

Objective: To extract Desmethylene Paroxetine from plasma while minimizing the co-extraction of phospholipids and other interferences.

Materials:

  • Plasma samples (containing Desmethylene Paroxetine), calibrators, and QCs.

  • Internal Standard (IS) solution (e.g., Desmethylene Paroxetine-d4).

  • Extraction Solvent: Ethyl Acetate / Hexane (50:50, v/v).

  • 0.1 M Sodium Hydroxide or Ammonium Hydroxide for basification.

  • Reconstitution Solvent: Mobile phase, e.g., 20% Acetonitrile in 10 mM Ammonium Formate.

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution. Vortex briefly.

  • Add 25 µL of 0.1 M NaOH to basify the sample. Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (Ethyl Acetate / Hexane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex to dissolve the residue, then transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting ion suppression.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification start Low or Inconsistent Analyte Signal infusion Perform Post-Column Infusion Experiment start->infusion result Suppression Zone Identified? infusion->result sample_prep Optimize Sample Prep (e.g., LLE, SPE) result->sample_prep Yes chromatography Optimize LC Method (Gradient, Column) result->chromatography Yes ms_source Optimize MS Source Parameters result->ms_source Minor Suppression validation Perform Method Validation result->validation No revalidate Re-run Infusion Experiment sample_prep->revalidate chromatography->revalidate ms_source->revalidate revalidate->validation

Caption: Workflow for identifying and minimizing ion suppression.

G cluster_0 Step 1: Sample Aliquot cluster_1 Step 2: Extraction cluster_2 Step 3: Isolate & Reconstitute plasma 100 µL Plasma is Add Internal Standard (IS) plasma->is base Basify Sample (e.g., NaOH) is->base solvent Add 1 mL Extraction Solvent base->solvent vortex Vortex 5 min solvent->vortex centrifuge Centrifuge 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

References

Technical Support Center: Resolving Co-elution of Paroxetine and Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of paroxetine (B1678475) and its primary catechol metabolite, desmethylene paroxetine.

Frequently Asked Questions (FAQs)

Q1: What is desmethylene paroxetine and why is it difficult to separate from paroxetine?

A1: Desmethylene paroxetine is the catechol metabolite of paroxetine, formed by the cleavage of the methylenedioxy bridge of the paroxetine molecule. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The key challenge in separating desmethylene paroxetine from the parent drug, paroxetine, lies in their structural similarities and differing polarities. Desmethylene paroxetine, with its two hydroxyl groups on the phenyl ring, is significantly more polar than paroxetine. This polarity difference can lead to poor retention and peak shape on traditional reversed-phase columns if the mobile phase is not adequately optimized. Furthermore, catechol moieties are susceptible to oxidation, which can lead to peak tailing and loss of signal.

Q2: My chromatogram shows co-eluting or broad, tailing peaks for what I suspect is desmethylene paroxetine. What are the initial troubleshooting steps?

A2: Co-elution and poor peak shape for desmethylene paroxetine are common issues. Here are the initial steps to address this:

  • Mobile Phase pH: The pH of the mobile phase is critical. For basic compounds like paroxetine and its metabolites, a mobile phase pH of at least 2 units below the pKa of the analytes can improve peak shape by ensuring they are in a single ionic form. For paroxetine, a pKa of around 9.9 has been reported, so a lower pH is generally preferred.[1]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) significantly impact retention and selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both, as this can alter the elution order and improve resolution.

  • Gradient Elution: An isocratic elution may not provide sufficient resolution. A shallow gradient, with a slow increase in the organic modifier concentration, can help to separate the more polar desmethylene paroxetine from the less polar paroxetine.

Q3: Can you provide a starting point for an HPLC method to separate paroxetine and desmethylene paroxetine?

A3: Based on published methods for paroxetine and general principles for separating polar compounds, the following method can be a good starting point. Optimization will likely be required for your specific instrumentation and sample matrix.

Experimental Protocols

Proposed Initial HPLC Method for Paroxetine and Desmethylene Paroxetine Separation
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 295 nm

Note: This is a suggested starting method and may require optimization.

Troubleshooting Guide

If co-elution persists, a systematic approach to method development is necessary. The following guide provides a logical workflow for troubleshooting and resolving the separation of paroxetine and desmethylene paroxetine.

Diagram: Troubleshooting Workflow for Co-elution

TroubleshootingWorkflow start Co-elution of Paroxetine and Desmethylene Paroxetine check_retention Are peaks retained? (k' > 2) start->check_retention adjust_organic Decrease initial % Organic in mobile phase check_retention->adjust_organic No check_resolution Is resolution adequate? (Rs > 1.5) check_retention->check_resolution Yes adjust_organic->check_retention adjust_gradient Optimize Gradient Slope: - Decrease slope for better resolution - Increase slope for faster elution check_resolution->adjust_gradient No end Separation Achieved check_resolution->end Yes change_organic Change Organic Modifier: - Acetonitrile to Methanol (or vice-versa) - Use a ternary mixture adjust_gradient->change_organic adjust_ph Adjust Mobile Phase pH: - Lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) to suppress silanol (B1196071) interactions and ensure consistent ionization change_organic->adjust_ph change_column Change Column Chemistry: - Phenyl-Hexyl for alternative selectivity - Embedded Polar Group (EPG) column for enhanced retention of polar analytes adjust_ph->change_column change_column->check_resolution

Caption: A logical workflow for troubleshooting the co-elution of paroxetine and desmethylene paroxetine.

Paroxetine Metabolism

Understanding the metabolic pathway of paroxetine is crucial for identifying potential interferences and optimizing analytical methods. The primary metabolic step leading to the formation of desmethylene paroxetine is the demethylenation of the methylenedioxy ring.

Diagram: Paroxetine Metabolic Pathway

ParoxetineMetabolism Paroxetine Paroxetine CYP2D6 CYP2D6 Paroxetine->CYP2D6 Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Metabolite) Conjugation_Enzymes Conjugation Enzymes Desmethylene_Paroxetine->Conjugation_Enzymes Conjugated_Metabolites Glucuronide and Sulfate Conjugates CYP2D6->Desmethylene_Paroxetine Conjugation_Enzymes->Conjugated_Metabolites

Caption: The metabolic conversion of paroxetine to desmethylene paroxetine and subsequent conjugation.

References

Technical Support Center: In Vitro CYP2D6 Inhibition and Desmethylene Paroxetine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on investigating the impact of CYP2D6 inhibitors on the formation of desmethylene paroxetine (B1678475) (paroxetine-catechol) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is desmethylene paroxetine and why is its formation relevant?

A1: Desmethylene paroxetine, also known as paroxetine-catechol, is a primary metabolite of paroxetine. Its formation involves the opening of the methylenedioxy ring on the paroxetine molecule. This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6. Studying the formation of this metabolite is a direct way to assess the activity of CYP2D6 on paroxetine.

Q2: What is unique about paroxetine's interaction with CYP2D6?

A2: Paroxetine is not just a substrate of CYP2D6; it is also a potent mechanism-based inhibitor. This means that during its metabolism to the catechol derivative, a reactive intermediate is formed which covalently binds to and irreversibly inactivates the CYP2D6 enzyme.[1][2] This auto-inactivation is a critical factor to consider in any experimental design.

Q3: How does mechanism-based inhibition (MBI) affect experimental design?

A3: MBI is time- and NADPH-dependent. To observe the full inhibitory potential of paroxetine, a pre-incubation step is required. In this step, the inhibitor (paroxetine) is incubated with the enzyme source (e.g., human liver microsomes) and NADPH for a set period (e.g., 30 minutes) before adding the substrate.[1] This allows the inactivation to occur. Assays that do not include a pre-incubation step will only measure direct (reversible) inhibition and will significantly underestimate the inhibitory potency.[1]

Q4: What are the typical enzyme sources for this assay?

A4: The most common in vitro systems are pooled human liver microsomes (HLMs) or recombinant human CYP2D6 enzymes (recCYP2D6). HLMs contain a full complement of drug-metabolizing enzymes and cofactors, making them more representative of the in vivo liver environment.[3][4] Recombinant enzymes are useful for confirming the specific role of CYP2D6 without interference from other CYPs.

Q5: Besides paroxetine itself, what other inhibitors block desmethylene paroxetine formation?

A5: Any potent CYP2D6 inhibitor will block the formation of desmethylene paroxetine. Classic competitive inhibitors like quinidine (B1679956) are often used as positive controls in these assays.[1] Other selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and sertraline (B1200038) are also potent CYP2D6 inhibitors and would be expected to reduce metabolite formation.[3][4]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
No or very low formation of desmethylene paroxetine detected. 1. Inactive enzyme (microsomes or recombinant CYP2D6).2. NADPH cofactor was not added or has degraded.3. Incorrect concentration of paroxetine (substrate) used.4. Analytical method (LC-MS/MS) lacks sensitivity.1. Test microsomes with a standard CYP2D6 probe substrate (e.g., dextromethorphan).2. Always use freshly prepared NADPH solutions.3. Ensure paroxetine concentration is appropriate for the enzyme kinetics (typically around the Km).4. Optimize MS parameters and sample extraction to improve signal-to-noise ratio.
IC50 value for paroxetine is much higher than literature values (e.g., >1 µM). 1. Lack of a pre-incubation step in the protocol.2. Pre-incubation time was too short.3. Low microsomal protein concentration.1. Introduce a 30-minute pre-incubation step with paroxetine, microsomes, and NADPH before adding the substrate (if using a probe).[1]2. Ensure the pre-incubation time is sufficient for inactivation to occur.3. Be aware that high microsomal protein concentrations can lead to non-specific binding, but very low concentrations may reduce metabolic activity.
High variability between replicate wells. 1. Inconsistent pipetting of inhibitor, substrate, or NADPH.2. Poor mixing of incubation components.3. Issues with the quenching/extraction step leading to variable reaction times or recovery.1. Use calibrated pipettes and ensure proper technique. Consider using automated liquid handlers for high-throughput screens.2. Gently vortex or mix plates after adding each component.3. Ensure the quenching solution (e.g., cold acetonitrile) is added rapidly and consistently to all wells. Ensure internal standard is mixed well.
IC50 value for a known inhibitor (e.g., quinidine) is inconsistent with expectations. 1. Incorrect inhibitor stock concentration.2. Non-specific binding of the inhibitor to plasticware or microsomes.3. Substrate concentration is too high relative to its Km value.1. Verify the purity and concentration of the inhibitor standard.2. Consider using low-binding plates. Be aware of the potential impact of microsomal protein concentration on the unbound inhibitor concentration.3. For competitive inhibitors, the apparent IC50 is dependent on substrate concentration. Use a substrate concentration at or below the Km for the most sensitive results.

Quantitative Data Summary

The following table summarizes the inhibitory constants of paroxetine and other SSRIs on CYP2D6 activity. Note that these studies primarily used probe substrates to measure CYP2D6 inhibition, as paroxetine's role as both a substrate and an inhibitor complicates direct measurement.

InhibitorSubstrateSystemInhibition ParameterValue (µM)Reference
Paroxetine SparteineHLMKi0.15[3][4]
Paroxetine DextromethorphanHLMIC50 (no pre-incubation)2.54[1][2]
Paroxetine DextromethorphanHLMIC50 (with pre-incubation)0.34[1][2]
Paroxetine DextromethorphanHLMK_I (inactivation)4.85[1][2]
Norfluoxetine SparteineHLMKi0.43[3][4]
Fluoxetine SparteineHLMKi0.60[3][4]
Sertraline SparteineHLMKi0.70[3][4]
Citalopram SparteineHLMKi5.1[3][4]
Fluvoxamine SparteineHLMKi8.2[3][4]

HLM: Human Liver Microsomes

Visualizations

Paroxetine Metabolism and Inhibition Pathway

cluster_0 CYP2D6-Mediated Metabolism cluster_1 External Inhibition Paroxetine Paroxetine Metabolite Desmethylene Paroxetine (Catechol) Paroxetine->Metabolite Metabolism CYP2D6 CYP2D6 Enzyme Paroxetine->CYP2D6 Binds to Active Site MIC Metabolite-Intermediate Complex (Inactive) Metabolite->MIC Mechanism-Based Inactivation MIC->CYP2D6 Inhibitor External CYP2D6 Inhibitor (e.g., Quinidine) Inhibitor->CYP2D6 Blocks Binding Site

Caption: Paroxetine metabolism by CYP2D6 and mechanisms of inhibition.

Experimental Workflow for IC50 Determination

cluster_preinc Pre-incubation (30 min) cluster_inc Metabolic Reaction (15 min) cluster_analysis Analysis A Add HLM/recCYP2D6 + Inhibitor + Buffer B Add NADPH (Start Inactivation) A->B C Add Paroxetine (Start Reaction) B->C Transfer to Reaction Plate D Quench Reaction (e.g., Cold Acetonitrile (B52724) + IS) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for a time-dependent CYP2D6 inhibition assay.

Detailed Experimental Protocol

This protocol describes a representative method for determining the IC50 of a test compound on the formation of desmethylene paroxetine using human liver microsomes.

1. Materials and Reagents

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Paroxetine

  • Desmethylene paroxetine (analytical standard)

  • Test Inhibitor (e.g., Quinidine as a positive control)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or NADPH stock solution)

  • Internal Standard (IS) (e.g., Paroxetine-d4)

  • Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid

  • 96-well plates (low-binding recommended)

2. Preparation of Solutions

  • Microsome Dilution: Dilute HLM stock to 1 mg/mL in cold phosphate buffer. Keep on ice.

  • Inhibitor Stock Solutions: Prepare a stock solution of the test inhibitor in DMSO or methanol. Serially dilute to create a range of working concentrations (e.g., 8-point curve). The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Paroxetine (Substrate) Solution: Prepare a working solution in buffer at a concentration of 2x the final desired concentration (e.g., 10 µM for a 5 µM final concentration, which is near the Km).

  • Quenching Solution: Cold acetonitrile containing the internal standard at an appropriate concentration.

3. Incubation Procedure (Time-Dependent Inhibition Assay) This procedure is designed to account for potential mechanism-based inhibition.

  • Pre-incubation Plate:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 1 µL of inhibitor working solution (or vehicle for control wells).

    • Add 25 µL of the diluted HLM solution (final protein concentration will be ~0.25 mg/mL).

    • Mix gently and pre-warm the plate at 37°C for 5 minutes.

    • Initiate the pre-incubation by adding 24 µL of the NADPH solution.

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Reaction Incubation:

    • Following the pre-incubation, add 25 µL of the 2x paroxetine substrate solution to each well to initiate the metabolic reaction. The final volume will be 125 µL.

    • Incubate at 37°C for 15 minutes with gentle shaking. The incubation time should be within the determined linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding 250 µL of the cold acetonitrile quenching solution with the internal standard.

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

4. Sample Processing and Analysis

  • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the peak area of desmethylene paroxetine relative to the internal standard.

5. Data Analysis

  • Calculate the percentage of remaining enzyme activity in the inhibitor-treated wells compared to the vehicle control wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation).

References

Validation & Comparative

validating an analytical method for Desmethylene Paroxetine with reference standards

Author: BenchChem Technical Support Team. Date: December 2025

Validating Analytical Methods for Desmethylene Paroxetine (B1678475): A Comparative Guide

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure accurate and reliable data in preclinical and clinical studies. This guide provides a comparative overview of analytical techniques for the quantification of Desmethylene Paroxetine, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine. While specific comparative studies on Desmethylene Paroxetine are not extensively available in the reviewed literature, this guide extrapolates from established methods for Paroxetine to provide a framework for method validation.

Desmethylene Paroxetine is a primary urinary metabolite of Paroxetine.[1] Reference standards for Desmethylene Paroxetine, such as the hydrochloride salt and certified solutions in methanol, are commercially available from various suppliers, which is a prerequisite for developing and validating any quantitative analytical method.[2][3][4]

Comparative Analytical Techniques

The choice of an analytical technique for Desmethylene Paroxetine quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the methods validated for the parent compound, Paroxetine, the following techniques are most applicable.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of Paroxetine and its metabolites.[5][6]

  • HPLC with UV Detection: This is a common and cost-effective method. A study on Paroxetine reported a linear range of 5-25 µg/ml with a limit of detection (LOD) of 0.748 µg/ml and a limit of quantification (LOQ) of 2.62 µg/ml.[5] A similar approach could be adapted for Desmethylene Paroxetine.

  • HPLC with Electrochemical Detection: This method offers high sensitivity. For Paroxetine, a linearity range of 0.5 - 50 ng/mL with an LOD of 0.005 ng/mL and an LOQ of 0.01 ng/mL has been reported.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[8]

  • Several LC-MS/MS methods have been developed for Paroxetine in human plasma with varying quantification ranges, demonstrating the technique's versatility.[8][9][10][11][12] For instance, one method showed a linear range of 0.050-50 ng/mL.[9] Another reported a range of 0.2-50 ng/ml.[10] The high sensitivity of LC-MS/MS makes it particularly suitable for pharmacokinetic studies where metabolite concentrations can be low.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of Paroxetine and its metabolites, often requiring derivatization to improve volatility and thermal stability.[13]

Key Validation Parameters

According to ICH Q2(R1) guidelines, the validation of an analytical method should include the following parameters:

ParameterHPLC-UVHPLC-ElectrochemicalLC-MS/MSGC-MS
Linearity 5-25 µg/ml (Paroxetine)0.5-50 ng/ml (Paroxetine)0.05-50 ng/ml (Paroxetine)[9][11]Method dependent
Accuracy 99.53 ± 0.6327 % (Paroxetine)[14]99.7 - 100.7% (Paroxetine)[7]Inter-day: 102.69-107.79% Intra-day: 102.07-109.57% (Paroxetine)[11]Method dependent
Precision (%RSD) < 2% (Paroxetine)[14]Inter-day: < 0.259% Intra-day: < 0.538% (Paroxetine)[7]Inter-day: 1.86-9.99% Intra-day: 1.52-6.28% (Paroxetine)[11]Method dependent
Limit of Detection (LOD) 0.748 µg/ml (Paroxetine)0.005 ng/ml (Paroxetine)10 ng/mL (Paroxetine)[15]Method dependent
Limit of Quantification (LOQ) 2.62 µg/ml (Paroxetine)0.01 ng/ml (Paroxetine)25 ng/mL (Paroxetine)[15]Method dependent

Note: The data presented in this table is for the parent drug, Paroxetine, and should be considered as a reference for the expected performance of analytical methods for Desmethylene Paroxetine.

Experimental Protocols

Below are generalized experimental protocols for the validation of an analytical method for Desmethylene Paroxetine, based on established methods for Paroxetine.

LC-MS/MS Method for Desmethylene Paroxetine in Human Plasma

This protocol is adapted from validated methods for Paroxetine.[8][9][11]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add an internal standard (e.g., a deuterated analog of Desmethylene Paroxetine or a structurally similar compound).

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[15]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: 0.5 mL/min.[15]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Desmethylene Paroxetine and the internal standard need to be determined by infusion of the pure substances into the mass spectrometer.

d. Validation Parameters to be Assessed:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for Desmethylene Paroxetine.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements ref_std Procure Reference Standard: Desmethylene Paroxetine start->ref_std method_dev Method Development: Select Technique (e.g., LC-MS/MS) Optimize Parameters pre_val Pre-Validation: System Suitability Tests method_dev->pre_val ref_std->method_dev validation Method Validation pre_val->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity/ Selectivity validation->specificity robustness Robustness validation->robustness stability Stability validation->stability documentation Documentation: Validation Report linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation specificity->documentation robustness->documentation stability->documentation end End: Method Ready for Routine Use documentation->end

Caption: Workflow for analytical method validation.

References

Navigating Paroxetine Immunoassays: A Guide to Understanding Potential Cross-Reactivity with Desmethylene Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of paroxetine (B1678475) quantification is paramount. Immunoassays, a common tool for this purpose, can be susceptible to interference from metabolites, potentially leading to inaccurate results. This guide provides a comprehensive overview of the potential cross-reactivity of desmethylene paroxetine, a major metabolite of paroxetine, in paroxetine immunoassays. While specific quantitative data from manufacturers is notably absent in publicly available literature, this document offers a framework for understanding and assessing this potential analytical challenge.

The Basis for Concern: Structural Similarity

The primary reason for potential cross-reactivity lies in the structural similarity between paroxetine and its metabolite, desmethylene paroxetine. Paroxetine is metabolized in the liver, primarily by the CYP2D6 enzyme, to a catechol intermediate, which is desmethylene paroxetine.[1] This metabolite is a major urinary metabolite of paroxetine.[2][3]

As illustrated in the diagram below, the core structures of the two molecules are very similar. The key difference is the demethylenation of the methylenedioxy group on the phenoxy ring of paroxetine to form a catechol group in desmethylene paroxetine.[4] This structural resemblance can lead to the antibody used in a paroxetine immunoassay recognizing and binding to desmethylene paroxetine, in addition to the parent drug, paroxetine.

Figure 1. Structural comparison of Paroxetine and its major metabolite, Desmethylene Paroxetine.

Lack of Publicly Available Cross-Reactivity Data

Implications of Potential Cross-Reactivity

The potential for cross-reactivity of desmethylene paroxetine in paroxetine immunoassays has significant implications for clinical and research settings:

  • Inaccurate Therapeutic Drug Monitoring: In a clinical setting, therapeutic drug monitoring of paroxetine is crucial for optimizing dosage and minimizing adverse effects. Overestimation of paroxetine levels due to metabolite cross-reactivity could lead to inappropriate dose adjustments.

  • Misinterpretation of Metabolism Studies: For researchers investigating the metabolism and pharmacokinetics of paroxetine, an immunoassay that cross-reacts with desmethylene paroxetine would not be able to differentiate between the parent drug and the metabolite, leading to an incomplete and potentially misleading metabolic profile.

Experimental Protocol for Assessing Cross-Reactivity

Given the lack of manufacturer-provided data, researchers may need to independently assess the cross-reactivity of desmethylene paroxetine in their chosen paroxetine immunoassay. The following is a detailed, generic experimental protocol for determining the cross-reactivity of a metabolite in a competitive immunoassay format.

Objective: To determine the percentage cross-reactivity of desmethylene paroxetine in a competitive paroxetine immunoassay.

Materials:

  • Paroxetine immunoassay kit (ELISA, RIA, or other format)

  • Paroxetine standard of known concentration

  • Desmethylene paroxetine standard of known concentration

  • Assay buffer (as provided in the kit or recommended by the manufacturer)

  • Microplate reader or appropriate detection instrument

  • Precision pipettes and sterile, disposable tips

Experimental Workflow:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_standards Prepare Standards run_assay Run Immunoassay prep_standards->run_assay prep_metabolite Prepare Metabolite Dilutions prep_metabolite->run_assay data_analysis Data Analysis run_assay->data_analysis calc_cross_reactivity Calculate % Cross-Reactivity data_analysis->calc_cross_reactivity

Figure 2. Workflow for assessing antibody-metabolite cross-reactivity.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a series of dilutions of the paroxetine standard in assay buffer to create a standard curve. The concentration range should cover the expected working range of the assay.

    • Prepare a series of dilutions of the desmethylene paroxetine standard in assay buffer. The concentration range should be wide enough to determine the 50% inhibitory concentration (IC50).

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the paroxetine immunoassay.

    • In separate wells of the microplate, add the different concentrations of the paroxetine standard to generate the standard curve.

    • In another set of wells, add the different concentrations of the desmethylene paroxetine dilutions.

    • Include appropriate controls, such as a zero-concentration control (blank) and quality control samples.

    • Add the enzyme-labeled paroxetine (tracer) and the anti-paroxetine antibody to all wells as instructed.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for the recommended time to allow for color development (or signal generation).

    • Stop the reaction and measure the absorbance (or signal) using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Plot the absorbance (or signal) versus the logarithm of the concentration for the paroxetine standard curve.

    • Determine the IC50 for paroxetine, which is the concentration of paroxetine that causes 50% inhibition of the maximum signal.

    • Plot the absorbance (or signal) versus the logarithm of the concentration for the desmethylene paroxetine dilutions.

    • Determine the IC50 for desmethylene paroxetine.

  • Calculation of Cross-Reactivity:

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Paroxetine / IC50 of Desmethylene Paroxetine) x 100

Interpretation of Results:

A higher percentage of cross-reactivity indicates a greater potential for interference from desmethylene paroxetine in the paroxetine immunoassay.

Recommendations for Researchers

In the absence of readily available cross-reactivity data, researchers using paroxetine immunoassays should consider the following:

  • Contact the Manufacturer: Directly contact the technical support of the immunoassay manufacturer to request specific cross-reactivity data for desmethylene paroxetine.

  • Perform In-House Validation: If the manufacturer cannot provide the data, or if the assay is critical to the research, perform an in-house cross-reactivity assessment using the protocol outlined above.

  • Utilize Chromatographic Methods for Confirmation: For studies requiring high specificity and the ability to distinguish between paroxetine and its metabolites, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard and should be used for confirmation of immunoassay results.

  • Cautious Interpretation of Data: When using immunoassays for paroxetine quantification without knowing the cross-reactivity of desmethylene paroxetine, interpret the results with caution and acknowledge the potential for overestimation in any publications or reports.

By understanding the potential for cross-reactivity and taking appropriate steps to assess or mitigate its impact, researchers can ensure the accuracy and reliability of their paroxetine quantification data.

References

comparing the potency of paroxetine and Desmethylene Paroxetine at the serotonin transporter

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Paroxetine (B1678475), a potent selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the treatment of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. A critical aspect of understanding the complete pharmacological profile of paroxetine involves evaluating the activity of its metabolites. This guide provides a detailed comparison of the potency of paroxetine and its major urinary metabolite, desmethylene paroxetine, at the serotonin transporter, supported by experimental data and methodologies.

Executive Summary

Experimental evidence overwhelmingly demonstrates that paroxetine is a highly potent inhibitor of the serotonin transporter. In stark contrast, its metabolite, desmethylene paroxetine, is considered pharmacologically inactive, exhibiting a significantly diminished affinity for SERT. This substantial difference in potency underscores the critical role of the parent compound in mediating the therapeutic effects of the drug.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the binding affinity and functional inhibition of paroxetine and the reported activity of desmethylene paroxetine at the serotonin transporter.

CompoundBinding Affinity (Ki) at SERTFunctional Inhibition (IC50) of Serotonin UptakePotency Relative to Paroxetine
Paroxetine ~0.05 - 1 nM[1][2]~1 - 4 nM[3][4]-
Desmethylene Paroxetine Not Reported (Considered Inactive)[5][6][7][8]Not Reported (Considered Inactive)[5][6][7][8]>50 to >1000-fold less potent[6][7]

Note: The metabolites of paroxetine, including the glucuronide and sulfate (B86663) conjugates of the catechol intermediate from which desmethylene paroxetine is derived, have been reported to be thousands of times less potent than paroxetine itself.[6]

Signaling Pathway: Paroxetine's Mechanism of Action

The primary mechanism of action for paroxetine involves its direct interaction with the serotonin transporter. The following diagram illustrates this inhibitory process.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binding & Signal Transduction Paroxetine Paroxetine Paroxetine->SERT Inhibition Binding_Assay_Workflow prep Prepare Membranes from SERT-expressing cells or brain tissue incubate Incubate membranes with [³H]paroxetine and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze Uptake_Assay_Workflow prep Prepare SERT-expressing cells or synaptosomes preincubate Pre-incubate cells/synaptosomes with varying concentrations of test compound prep->preincubate initiate Initiate uptake by adding [³H]serotonin preincubate->initiate terminate Terminate uptake by rapid filtration and washing initiate->terminate quantify Quantify intracellular radioactivity using liquid scintillation counting terminate->quantify analyze Analyze data to determine IC50 quantify->analyze

References

in vitro activity comparison of Desmethylene Paroxetine with other paroxetine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. The resulting metabolites, including Desmethylene Paroxetine, are generally considered to be pharmacologically inactive.[1][2][3] Extensive reviews of the pharmacological profile of paroxetine have concluded that its metabolites possess no more than 1/50th the potency of the parent compound in inhibiting serotonin uptake.[1] This guide provides a comparative overview of the in vitro activity of Desmethylene Paroxetine and other key metabolites, summarizing the available data and outlining the experimental protocols used for their evaluation.

Paroxetine Metabolism

The primary metabolic pathway for paroxetine involves the demethylenation of the methylenedioxy group, which forms a catechol intermediate. This intermediate is then subject to O-methylation and conjugation with glucuronic acid and sulfate, leading to the formation of more polar and readily excretable compounds.[3][4] Desmethylene Paroxetine is a major urinary metabolite in this pathway.[5]

G Paroxetine Paroxetine Catechol_Intermediate Catechol Intermediate (Desmethylene Paroxetine) Paroxetine->Catechol_Intermediate CYP2D6 (Demethylenation) Methylated_Metabolites Methylated Metabolites Catechol_Intermediate->Methylated_Metabolites COMT (O-methylation) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Methylated_Metabolites->Conjugated_Metabolites UGTs, SULTs (Conjugation)

Caption: Metabolic pathway of paroxetine.

Comparative In Vitro Activity

CompoundTargetRelative Potency (vs. Paroxetine)Reference
Paroxetine Serotonin Transporter (SERT)1-
Paroxetine Metabolites Serotonin Transporter (SERT)< 1/50[1]

Experimental Protocols

The in vitro activity of paroxetine and its metabolites is typically assessed using radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the affinity of a test compound for the serotonin transporter.

Protocol:

  • Preparation of Synaptosomes: Whole rat brains are homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in neurotransmitter transporters.

  • Incubation: Synaptosomal membranes are incubated with a radiolabeled ligand for SERT (e.g., [³H]-citalopram or [³H]-paroxetine) and varying concentrations of the test compound (paroxetine or its metabolites).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay Brain Rat Brain Homogenate Centrifuge1 Low-Speed Centrifugation Brain->Centrifuge1 Pellet1 Nuclei & Debris (Discard) Centrifuge1->Pellet1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet2 Crude Synaptosomes Centrifuge2->Pellet2 Incubation Incubate Membranes with [3H]-Ligand & Test Compound Pellet2->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting

Caption: Workflow for a radioligand binding assay.

Serotonin (5-HT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into synaptosomes.

Protocol:

  • Preparation of Synaptosomes: As described in the radioligand binding assay.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: [³H]-5-HT is added to the mixture to initiate the uptake process.

  • Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]-5-HT taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-5-HT uptake (IC50) is determined.

Conclusion

The available evidence strongly indicates that the metabolites of paroxetine, including Desmethylene Paroxetine, are pharmacologically insignificant with respect to serotonin transporter inhibition. Their in vitro activity is substantially lower than that of the parent compound. This lack of activity is a key feature of paroxetine's pharmacological profile, as it minimizes the potential for active metabolites to contribute to the drug's overall effect or to cause off-target effects. Researchers and drug development professionals can proceed with the understanding that the clinical activity of paroxetine is attributable to the parent molecule.

References

Pharmacokinetic Profile: A Comparative Analysis of Paroxetine and its Metabolite, Desmethylene Paroxetine, in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and its primary metabolite, desmethylene paroxetine, in animal models. While extensive pharmacokinetic data is available for the parent drug, paroxetine, corresponding quantitative data for desmethylene paroxetine in animal models is not readily found in the current scientific literature. This guide summarizes the available data for paroxetine, describes its metabolic pathway to desmethylene paroxetine, and provides detailed experimental protocols relevant to the study of these compounds.

Executive Summary

Paroxetine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] The initial and key step in its metabolism is the demethylenation of the methylenedioxy bridge, leading to the formation of a catechol intermediate, desmethylene paroxetine.[3][4] This metabolite is then rapidly conjugated with glucuronic acid and sulfate (B86663) before excretion.[2] It is widely reported that the metabolites of paroxetine, including desmethylene paroxetine, are pharmacologically inactive, possessing at most 1/50th the activity of the parent compound.[1]

Due to its rapid conversion and subsequent conjugation, quantifiable plasma concentrations of desmethylene paroxetine are often low or transient, making a direct pharmacokinetic comparison with paroxetine challenging. The available data in animal models predominantly focuses on the parent compound.

Pharmacokinetic Data of Paroxetine in Rats

The following table summarizes representative pharmacokinetic parameters for paroxetine in rats following oral administration, as reported in various studies. It is important to note that these values can vary significantly based on the rat strain, sex, age, dose, and formulation.

ParameterValueAnimal ModelDosingSource
Tmax (h) ~5.9 ± 2.6Grey ParrotsSingle oral dose[5]
Cmax (ng/mL) Varies with doseSprague-Dawley RatsOral gavage[6]
AUC (ng·h/mL) Varies with doseSprague-Dawley RatsOral gavage[7]
Half-life (t½) (h) ~21Humans (for reference)Multiple oral doses[8]

Note: Specific Cmax and AUC values are highly dose-dependent and are often presented as dose-normalized values in literature. The half-life of paroxetine in rats is not consistently reported across studies and can be influenced by the non-linear pharmacokinetics of the drug.

Desmethylene Paroxetine: As of the latest literature review, specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for desmethylene paroxetine in animal models have not been published.

Experimental Protocols

A typical experimental protocol for assessing the pharmacokinetics of paroxetine in a rat model is detailed below. This protocol can be adapted for the simultaneous measurement of desmethylene paroxetine, provided a validated analytical method is available.

Protocol: Single-Dose Oral Pharmacokinetic Study of Paroxetine in Sprague-Dawley Rats

1. Animals:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Animals are fasted overnight prior to drug administration.

2. Drug Administration:

  • Paroxetine hydrochloride is dissolved in a suitable vehicle, such as a 0.5% solution of methylcellulose (B11928114) in water.

  • A single dose (e.g., 10 mg/kg) is administered via oral gavage.

3. Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of paroxetine (and desmethylene paroxetine if a standard is available) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11]

  • Sample Preparation: A protein precipitation method is commonly used. An organic solvent like acetonitrile (B52724) is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[9]

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, for instance, consisting of acetonitrile and an aqueous buffer like ammonium (B1175870) formate.[9][10]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for paroxetine and an internal standard are monitored for quantification.[9][11]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Visualizations

Metabolic Pathway of Paroxetine

paroxetine_metabolism Paroxetine Paroxetine Metabolite1 Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Metabolite1 CYP2D6 (Demethylenation) Metabolite2 Glucuronide and Sulfate Conjugates Metabolite1->Metabolite2 Conjugation (UGTs, SULTs) Excretion Excretion (Urine and Feces) Metabolite2->Excretion

Caption: Metabolic pathway of paroxetine.

Experimental Workflow for a Pharmacokinetic Study

pk_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Gavage (Paroxetine Solution) Fasting->Dosing Blood_Sampling Serial Blood Sampling (Tail Vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

References

A Comparative Guide to the Quantification of Desmethylene Paroxetine and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Desmethylene Paroxetine (B1678475), the initial catechol metabolite of Paroxetine, and its subsequent major O-methylated metabolites. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from published, validated methods to offer a comparative perspective on their performance characteristics. The information presented herein is intended to assist laboratories in selecting and implementing appropriate analytical strategies for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction to Paroxetine Metabolism

Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver. The primary metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate, commonly referred to as Desmethylene Paroxetine. This intermediate is then rapidly O-methylated by catechol-O-methyltransferase (COMT) to yield two major metabolites: (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (Metabolite I) and (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine (Metabolite II).

Paroxetine Paroxetine Desmethylene_Paroxetine Desmethylene Paroxetine (Catechol Intermediate) Paroxetine->Desmethylene_Paroxetine Demethylenation (CYP450) Metabolite_I Metabolite I (4-hydroxy-3-methoxy) Desmethylene_Paroxetine->Metabolite_I O-methylation (COMT) Metabolite_II Metabolite II (3-hydroxy-4-methoxy) Desmethylene_Paroxetine->Metabolite_II O-methylation (COMT)

Figure 1: Simplified metabolic pathway of Paroxetine.

Comparative Analysis of Quantification Methods

The quantification of Desmethylene Paroxetine and its metabolites in biological matrices is predominantly achieved through chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed platforms.

Data Summary of Validated Analytical Methods

The following tables summarize the performance characteristics of validated analytical methods for the quantification of Paroxetine and its major metabolites in human plasma.

Table 1: Performance Characteristics of an HPLC Method with Fluorescence Detection [1]

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)
Paroxetine2.5 - 1001.2
Metabolite M15 - 1002.0
Metabolite M25 - 1002.0
Metabolite M35 - 1002.0

Table 2: Performance Characteristics of an LC-MS/MS Method [2]

AnalyteLinearity Range (µg/L)Limit of Quantification (LOQ) (µg/L)Mean Recovery (%)Precision (%RSD)
Paroxetine0.75 - 1000.7077< 15
HM Paroxetine (Metabolite I)5 - 1002.2076< 15

Table 3: Performance Characteristics of a GC-MS Method

AnalyteLinearity Range (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Paroxetine10 - 20024 - 154 - 15

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For complete and detailed protocols, please refer to the original publications.

Method 1: HPLC with Fluorescence Detection[1]

This method allows for the simultaneous determination of Paroxetine and its three main metabolites (M1, M2, M3) in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) using C8 cartridges.

  • Chromatography:

    • Column: Reversed-phase C18.

    • Mobile Phase: 66.7% aqueous phosphate (B84403) buffer (pH 2.5) and 33.3% acetonitrile.

    • Internal Standard: Imipramine.

  • Detection: Fluorescence detection with the following excitation and emission wavelengths:

    • Paroxetine: λex = 294 nm, λem = 330 nm.

    • M1 and M2: λex = 280 nm, λem = 330 nm.

    • M3: λex = 268 nm, λem = 290 nm.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]

This method is designed for the quantification of Paroxetine and its 4-hydroxy-3-methoxy metabolite (HM Paroxetine or Metabolite I) in human plasma.

  • Sample Preparation: Liquid-liquid extraction (LLE).

  • Chromatography:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Tandem mass spectrometry (MS/MS).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous determination of Paroxetine and its N-demethylated metabolites.

  • Sample Preparation: Derivatization with N-methyl-bis(trifluoroacetamide).

  • Chromatography: Gas chromatography.

  • Mass Spectrometry: Mass spectrometry detection.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of Desmethylene Paroxetine and its metabolites in a research laboratory setting, based on the common steps identified in the reviewed methodologies.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Extraction Extraction (SPE or LLE) Biological_Matrix->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (Fluorescence or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Data_Review Data Review & Validation Quantification->Data_Review

Figure 2: General experimental workflow.

Conclusion

While a dedicated inter-laboratory comparison for Desmethylene Paroxetine quantification is not currently available in the public domain, the existing literature provides a solid foundation of validated analytical methods. Both HPLC with fluorescence detection and LC-MS/MS offer robust and sensitive approaches for the quantification of Paroxetine and its major metabolites in biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the availability of instrumentation. The data and protocols summarized in this guide can serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

The Influence of CYP2D6 Genotype on Paroxetine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of how different genotypes of the Cytochrome P450 2D6 (CYP2D6) enzyme influence the metabolism of paroxetine (B1678475). While the primary focus of existing research lies on the pharmacokinetics of paroxetine itself, this guide leverages that data to infer the formation of its metabolites, including the pathway leading to desmethylene paroxetine.

Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6.[1][2] This initial metabolic step is critical as it governs the subsequent formation of metabolites. The genetic variability in the CYP2D6 gene leads to distinct phenotypes of drug metabolism, categorized as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). These variations significantly impact the plasma concentrations of paroxetine, and consequently, the rate at which its metabolites are formed.

Impact of CYP2D6 Genotype on Paroxetine Plasma Concentrations

The steady-state plasma concentration of paroxetine is inversely correlated with CYP2D6 enzyme activity. Individuals with reduced or no CYP2D6 function exhibit higher plasma levels of the parent drug, suggesting a slower formation of its metabolites. Conversely, individuals with increased CYP2D6 function have lower plasma concentrations of paroxetine, indicating a more rapid conversion to its metabolites.

A study involving 304 patients revealed that, compared to Extensive Metabolizers (EMs), CYP2D6 Intermediate Metabolizers (IMs) and Poor Metabolizers (PMs) had 2.2-fold and 3.8-fold higher paroxetine concentration-to-dose ratios, respectively.[2] This highlights the profound effect of reduced CYP2D6 activity on paroxetine clearance.

CYP2D6 PhenotypeGenotype ExamplesParoxetine Plasma Concentration (Relative to EMs)Implied Rate of Metabolite Formation
Ultrarapid Metabolizer (UM) Gene duplication (e.g., 1/1xN, 1/2xN)Significantly LowerSignificantly Higher
Extensive Metabolizer (EM) e.g., 1/1, 1/2Normal (Reference)Normal (Reference)
Intermediate Metabolizer (IM) e.g., 1/10, 1/41, 4/10HigherLower
Poor Metabolizer (PM) e.g., 4/4, 4/5, 5/5Significantly HigherSignificantly Lower

Note: This table is a summary of findings from multiple sources. The exact fold-differences can vary between studies.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. A typical study design to assess the influence of CYP2D6 genotype on paroxetine pharmacokinetics involves the following steps:

1. Subject Recruitment and Genotyping:

  • Healthy volunteers or patient populations are recruited for the study.

  • Inclusion and exclusion criteria are strictly defined to minimize confounding variables.

  • Genomic DNA is extracted from blood samples.

  • CYP2D6 genotyping is performed using techniques like Polymerase Chain Reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing to identify specific alleles.[3]

  • Based on the identified allele combination, subjects are categorized into different metabolizer phenotypes (PM, IM, EM, UM).

2. Drug Administration and Pharmacokinetic Analysis:

  • A standardized dose of paroxetine is administered to the subjects.

  • Blood samples are collected at multiple time points after drug administration to capture the pharmacokinetic profile.

  • Plasma concentrations of paroxetine are quantified using validated analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are calculated for each subject.

3. Data Analysis:

  • Statistical analyses are performed to compare the pharmacokinetic parameters of paroxetine among the different CYP2D6 genotype groups.

  • This allows for the quantification of the effect of genetic variations on the drug's metabolism.

Paroxetine Metabolism Pathway

Paroxetine is primarily metabolized by CYP2D6 through an O-demethylenation reaction, which involves the removal of a methylenedioxy group. This leads to the formation of an unstable catechol intermediate. This catechol intermediate is then further metabolized, primarily through methylation by catechol-O-methyltransferase (COMT), to form the metabolites M-I and M-II.[1] While "desmethylene paroxetine" is described as a major urinary metabolite, the more immediate products of CYP2D6 and COMT action are these methylated catechol derivatives.

Paroxetine_Metabolism Paroxetine Paroxetine Catechol_Intermediate Unstable Catechol Intermediate Paroxetine->Catechol_Intermediate CYP2D6 (O-demethylenation) Metabolites Metabolites (e.g., M-I, M-II) Catechol_Intermediate->Metabolites COMT (Methylation) Excretion Urinary Excretion (as conjugates) Metabolites->Excretion

Caption: Metabolic pathway of paroxetine via CYP2D6.

Experimental Workflow

The logical flow of a typical pharmacogenomic study investigating the effect of CYP2D6 on paroxetine metabolism is illustrated below.

Experimental_Workflow cluster_subjects Subject Cohort cluster_genotyping Genotyping cluster_pk_analysis Pharmacokinetic Analysis cluster_data_analysis Data Analysis Recruitment Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Blood_Sample_Collection Blood Sample Collection Informed_Consent->Blood_Sample_Collection DNA_Extraction DNA Extraction Blood_Sample_Collection->DNA_Extraction CYP2D6_Genotyping CYP2D6 Genotyping (e.g., PCR) DNA_Extraction->CYP2D6_Genotyping Phenotype_Assignment Phenotype Assignment (PM, IM, EM, UM) CYP2D6_Genotyping->Phenotype_Assignment Paroxetine_Administration Paroxetine Administration Phenotype_Assignment->Paroxetine_Administration Serial_Blood_Sampling Serial Blood Sampling Paroxetine_Administration->Serial_Blood_Sampling Plasma_Analysis Plasma Analysis (HPLC-MS/MS) Serial_Blood_Sampling->Plasma_Analysis PK_Parameter_Calculation PK Parameter Calculation Plasma_Analysis->PK_Parameter_Calculation Statistical_Comparison Statistical Comparison of PK Parameters PK_Parameter_Calculation->Statistical_Comparison Conclusion Conclusion on Genotype -Phenotype Correlation Statistical_Comparison->Conclusion

Caption: Workflow for a CYP2D6 pharmacogenomic study.

Conclusion

The genetic polymorphism of CYP2D6 is a major determinant of paroxetine metabolism. While direct quantitative data on the formation of desmethylene paroxetine across different genotypes are scarce, the extensive evidence on the inverse relationship between CYP2D6 activity and paroxetine plasma concentrations provides a strong basis for inferring the rate of metabolite formation. Individuals with poor or intermediate CYP2D6 metabolism exhibit significantly higher exposure to the parent drug and, consequently, a reduced rate of metabolite formation. Conversely, ultrarapid metabolizers are expected to have a higher rate of metabolite production. These findings have significant implications for personalized medicine, suggesting that dose adjustments based on CYP2D6 genotype may be crucial for optimizing the efficacy and safety of paroxetine therapy.[2][4] Further research focusing on the direct quantification of paroxetine metabolites in different CYP2D6 genotypes would be beneficial for a more complete understanding of its disposition.

References

A Comparative Guide to the Metabolite Profiling of Different Paroxetine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolite profiles of different paroxetine (B1678475) formulations, supported by experimental data. Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is available in various formulations, including immediate-release (IR) and controlled-release (CR) tablets, as well as different salt forms, primarily hydrochloride and mesylate. Understanding the metabolic fate of paroxetine across these formulations is crucial for optimizing therapeutic outcomes and ensuring patient safety.

Executive Summary

The metabolism of paroxetine is extensive, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of pharmacologically inactive metabolites. While different formulations of paroxetine are designed to alter the absorption rate of the parent drug to improve tolerability, this guide delves into the comparative quantitative analysis of the resulting metabolite profiles. This comparison is essential for a comprehensive understanding of the bioequivalence and potential clinical implications of switching between formulations.

Data Presentation: Comparative Pharmacokinetics of Paroxetine and its Metabolites

While direct comparative studies detailing the full metabolite profiles for different formulations are limited in publicly available literature, this section synthesizes available pharmacokinetic data for the parent drug, which provides a foundational understanding of the bioequivalence between formulations. The primary metabolites of paroxetine are conjugates of M-I, M-II, and M-III, which are considered inactive.

Paroxetine Immediate-Release (IR) vs. Controlled-Release (CR)
FormulationAnalyteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
Paroxetine IR 20 mg Paroxetine~5.2~61.7Varies
Paroxetine CR 25 mg Paroxetine6-10~30Varies

Note: Data is compiled from separate studies and should be interpreted with caution. Dosing equivalence is typically 20mg of IR to 25mg of CR.[1][2]

Paroxetine Hydrochloride vs. Paroxetine Mesylate

Bioequivalence studies have been conducted to compare the hydrochloride and mesylate salt forms of paroxetine. These studies have primarily focused on the pharmacokinetic parameters of the parent drug.

A study comparing a single 20 mg dose of paroxetine mesylate and paroxetine hydrochloride tablets indicated that the two products are bioequivalent.[3]

FormulationAnalyteCmax (ng/mL)AUC (0-inf) (ng·h/mL)T1/2 (h)
Paroxetine Mesylate 20 mg Paroxetine6.2 ± 1.5158.3 ± 306.213.4 ± 8.8
Paroxetine Hydrochloride 20 mg Paroxetine5.8 ± 1.7144.9 ± 288.212.7 ± 9.8

Data from a bioequivalence study.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments in the comparative metabolite profiling of paroxetine.

Protocol 1: Quantification of Paroxetine in Human Plasma using LC-MS/MS

This protocol is a representative method for the analysis of paroxetine in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma in a polypropylene (B1209903) tube, add an internal standard (e.g., fluoxetine).

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 1 minute.

  • Add 1.0 mL of a mixture of ethyl acetate/hexane (50/50, v/v) and vortex for 10 minutes.

  • Centrifuge at approximately 2000 g for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Paroxetine: m/z 330.0 → 192.0

      • Fluoxetine (Internal Standard): m/z 310.0 → 148.0

3. Validation Parameters

The method should be validated for linearity, specificity, accuracy, precision, and stability according to regulatory guidelines.[4][5]

Mandatory Visualizations

Paroxetine Metabolic Pathway

Paroxetine_Metabolism Paroxetine Paroxetine Catechol_Intermediate Catechol Intermediate Paroxetine->Catechol_Intermediate CYP2D6 (Major) M_I Metabolite M-I (BRL 36610) Catechol_Intermediate->M_I COMT M_II Metabolite M-II (BRL 36583) Catechol_Intermediate->M_II COMT Conjugates Glucuronide and Sulfate Conjugates M_I->Conjugates M_II->Conjugates Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Dosing Administer Paroxetine Formulation Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Separation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Paroxetine & Metabolites LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK_Analysis Comparison Comparative Analysis of Formulations PK_Analysis->Comparison

References

Assessing the Clinical Relevance of Desmethylene Paroxetine Plasma Concentrations: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the clinical relevance of desmethylene paroxetine (B1678475) plasma concentrations relative to its parent drug, paroxetine. The information presented is intended to support research, clinical trial design, and drug development efforts by offering a clear understanding of their respective pharmacokinetic and pharmacodynamic profiles.

Introduction

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its therapeutic action is primarily attributed to the inhibition of the serotonin transporter (SERT) in the brain.[2] Paroxetine is extensively metabolized in the liver, with desmethylene paroxetine being one of its major metabolites.[3] Understanding the clinical relevance of this metabolite is crucial for accurate interpretation of pharmacokinetic data and for optimizing therapeutic drug monitoring strategies.

Pharmacological Activity: Paroxetine vs. Desmethylene Paroxetine

Experimental data consistently indicate that desmethylene paroxetine is a pharmacologically inactive metabolite.[3] The principal metabolites of paroxetine, including the conjugates of desmethylene paroxetine, have been shown to have no more than 1/50th the potency of the parent compound at inhibiting serotonin uptake.[3] This significant difference in activity underscores that the therapeutic and toxic effects of paroxetine therapy are attributable to the parent drug, not its desmethylene metabolite.

Table 1: Comparative Pharmacological Activity

CompoundPrimary TargetAffinity for SERTClinical Activity
Paroxetine Serotonin Transporter (SERT)High (Kd < 1 nM)[2]Active
Desmethylene Paroxetine Not applicableNegligible[3]Inactive

Metabolic Pathway and Pharmacokinetics

Paroxetine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 through a process of demethylenation to form an intermediate that is then converted to desmethylene paroxetine.[4] This metabolic pathway is saturable, leading to non-linear pharmacokinetics for paroxetine.[3]

The genetic polymorphism of the CYP2D6 gene is a major factor influencing the plasma concentrations of paroxetine.[5] Individuals can be classified into different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

  • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity exhibit significantly higher plasma concentrations of paroxetine and a reduced formation of desmethylene paroxetine.[4][6]

  • Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function and represent the majority of the population.

  • Ultrarapid Metabolizers (UMs): Characterized by multiple copies of the CYP2D6 gene, these individuals metabolize paroxetine more rapidly, leading to lower plasma concentrations of the parent drug and potentially higher concentrations of the inactive metabolite.[5]

Due to the inactivity of desmethylene paroxetine, its plasma concentration is not considered clinically relevant for therapeutic effect or toxicity. The focus of therapeutic drug monitoring (TDM) for paroxetine is solely on the plasma concentration of the parent drug.

Paroxetine Paroxetine (Active Drug) CYP2D6 CYP2D6 Enzyme (Genetic Polymorphism) Paroxetine->CYP2D6 Metabolism Desmethylene_Paroxetine Desmethylene Paroxetine (Inactive Metabolite) CYP2D6->Desmethylene_Paroxetine Excretion Renal Excretion Desmethylene_Paroxetine->Excretion

Paroxetine Metabolism Pathway.

Clinical Relevance of Plasma Concentrations

The clinical relevance of monitoring plasma concentrations is centered on paroxetine due to its direct correlation with therapeutic outcomes and adverse effects. Desmethylene paroxetine, being inactive, does not have a therapeutic range and its plasma levels are not monitored in clinical practice.

Table 2: Comparison of Clinical Relevance of Plasma Concentrations

AnalyteTherapeutic RangeCorrelation with EfficacyCorrelation with ToxicityClinical Monitoring
Paroxetine 20-50 ng/mL (variable)YesYesRecommended in certain clinical situations
Desmethylene Paroxetine Not establishedNoNoNot performed

Experimental Protocols

The quantification of paroxetine and its metabolite in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Simultaneous Quantification of Paroxetine and Desmethylene Paroxetine in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation:

  • A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is used to isolate the analytes from the plasma matrix.

  • For LLE, a common approach involves protein precipitation with a solvent like acetonitrile (B52724), followed by extraction with an organic solvent such as a mixture of ethyl acetate (B1210297) and hexane.[7]

  • An internal standard (e.g., a deuterated analog of paroxetine) is added at the beginning of the sample preparation to ensure accuracy and precision.

2. Chromatographic Separation:

  • A C18 reverse-phase column is typically used for separation.[7]

  • The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).[8]

  • A gradient elution may be employed to achieve optimal separation of paroxetine and desmethylene paroxetine from endogenous plasma components.

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[7]

  • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

    • Paroxetine MRM transition: m/z 330.0 → 70.0[9]

    • Desmethylene Paroxetine MRM transition: This would be determined by infusing a standard of the metabolite into the mass spectrometer to identify the optimal precursor and product ions.

    • Internal Standard MRM transition: Dependent on the specific internal standard used.

4. Calibration and Quantification:

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of paroxetine and desmethylene paroxetine.

  • The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification against Calibration Curve MS->Quantification

Experimental Workflow for Plasma Analysis.

Conclusion

The clinical relevance of desmethylene paroxetine plasma concentrations is negligible due to its pharmacological inactivity. Therapeutic drug monitoring and clinical decision-making for patients undergoing paroxetine therapy should be based on the plasma concentrations of the parent drug, paroxetine. The significant inter-individual variability in paroxetine plasma levels, primarily driven by CYP2D6 genetic polymorphisms, highlights the importance of focusing on the active moiety. Future research and clinical assays should continue to prioritize the accurate measurement of paroxetine to aid in personalized medicine approaches.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Desmethylene Paroxetine Hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Hazard Profile
PropertyInformation
Chemical Name 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol,hydrochloride
Synonyms (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride
Primary Hazard Hazardous waste.
Environmental Hazard Toxic to aquatic life with long-lasting effects[1][2][3].
Health Hazards May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2][3]. Suspected of damaging fertility or the unborn child[1].
Storage Store in a well-ventilated place. Keep container tightly closed and locked up[4][5]. Recommended storage at -20°C in a freezer[6].
Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use a certified respirator if handling the compound as a powder or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its full chemical name and associated hazards.
  • This waste must be segregated from non-hazardous and other types of chemical waste to prevent incompatible mixtures.

2. Waste Accumulation:

  • Collect all waste, including pure compound, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, in a designated and properly labeled hazardous waste container.
  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash[1][4]. This is strictly prohibited due to its toxicity to aquatic life.
  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Ensure all required waste disposal forms and documentation are completed accurately.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

2. Secure the Area:

  • Restrict access to the spill area.
  • If the spill is substantial or involves a volatile solvent, ensure the area is well-ventilated, if safe to do so.

3. Spill Cleanup:

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
  • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
  • For a solution, absorb the spill with inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
  • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Desmethylene Paroxetine Hydrochloride Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated is_empty_container Is it an empty container? is_contaminated->is_empty_container No hazardous_waste Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes non_hazardous Dispose as Non-Hazardous Waste is_empty_container->non_hazardous No collect_rinsate Collect rinsate as Hazardous Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines collect_rinsate->dispose_container

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical substances, thereby building trust in your laboratory's commitment to safety and environmental stewardship.

References

Personal protective equipment for handling Desmethylene Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for handling Desmethylene Paroxetine Hydrochloride. The following guidance is based on safety data sheets for structurally similar compounds, such as Paroxetine Hydrochloride, and best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment should be conducted before any handling occurs.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure to Desoxetine Paroxetine Hydrochloride. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[1][2]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek® to protect against chemical splashes and dust.[1][3]
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Safe Handling and Operational Plan

A systematic approach is crucial for safely handling potent compounds like this compound.

1. Preparation:

  • Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any dust or aerosols.

  • Decontamination: Ensure a validated decontamination solution is readily available in the work area.[1]

  • Emergency Plan: Have an emergency plan in place for spills or accidental exposure, including access to an eyewash station and safety shower.

2. Handling:

  • Weighing: When weighing the compound, use a containment balance enclosure to minimize the generation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Avoid all personal contact, including inhalation of dust.[4]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Doffing: Remove PPE in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5] Do not dispose of down the drain or in regular trash.
Contaminated Labware Glassware should be decontaminated with a suitable solvent. If decontamination is not possible, dispose of it as hazardous waste.
Contaminated PPE All disposable PPE (gloves, coveralls, shoe covers, etc.) should be collected in a designated, labeled hazardous waste container.
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste.[4] Do not reuse empty containers.
Documentation Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_final Final Steps Prep 1. Preparation - Assemble all necessary materials - Prepare designated workspace DonPPE 2. Don PPE - Follow correct donning procedure Prep->DonPPE Proceed Handling 3. Compound Handling - Weighing in containment - Solution preparation DonPPE->Handling Proceed Experiment 4. Experimental Procedure - Conduct experiment in a fume hood Handling->Experiment Proceed Decon 5. Decontamination - Clean workspace and equipment Experiment->Decon Complete DoffPPE 6. Doff PPE - Follow correct doffing procedure Decon->DoffPPE Proceed Waste 7. Waste Disposal - Segregate and label all waste DoffPPE->Waste Proceed Hygiene 8. Personal Hygiene - Wash hands thoroughly Waste->Hygiene Proceed Record 9. Documentation - Record experiment and disposal details Hygiene->Record Complete

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.